3-Hydroxy-6-methylisobenzofuran-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-6-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBMVWIMZJFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Characterization of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Isobenzofuran-1(3H)-ones
Isobenzofuran-1(3H)-ones are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds. Their derivatives have garnered significant attention in the scientific community due to their diverse biological activities, including potential applications in drug development. The substituent at the 3-position, in particular, plays a crucial role in modulating their biological profile.
General Synthetic Strategies for 3-Hydroxyisobenzofuran-1(3H)-one Analogs
The synthesis of 3-hydroxyisobenzofuran-1(3H)-one derivatives can be approached through several strategic disconnections. Based on the available literature for analogous structures, the following synthetic workflows represent plausible routes.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3-Hydroxy-6-methylisobenzofuran-1(3H)-one suggests 2-carboxy-5-methylbenzaldehyde as a key precursor. This intermediate can be envisioned to arise from the oxidation of 2-formyl-5-methylbenzoic acid or a related derivative.
Caption: Retrosynthetic analysis of this compound.
Synthetic Workflow: A Plausible Route
Based on general methodologies for phthalide synthesis, a forward synthetic plan can be proposed. This typically involves the preparation of a suitably substituted benzoic acid derivative followed by cyclization to form the lactone ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Generalized)
The following are generalized experimental protocols adapted from the synthesis of related isobenzofuran-1(3H)-one derivatives. These should be considered as a starting point and may require optimization for the specific target molecule.
Protocol 1: Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones from o-Phthalaldehydic Acid
This method is adapted from the synthesis of 3-amino substituted phthalides.
Materials:
-
o-Phthalaldehydic acid
-
Appropriate amine (for derivatization)
-
Solvent (e.g., ethanol, methanol)
-
Acid or base catalyst (if required)
Procedure:
-
Dissolve o-phthalaldehydic acid in the chosen solvent.
-
Add the amine to the solution. The reaction may be stirred at room temperature or heated under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of Isobenzofuran-1(3H)-ones
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized compounds.
Spectroscopic Data for a Representative Analog: 3-Hydroxyisobenzofuran-1(3H)-one
While specific data for the 6-methyl derivative is unavailable, the following table summarizes expected and reported data for the parent compound, 3-hydroxyisobenzofuran-1(3H)-one.
| Technique | Expected/Reported Data | Reference |
| ¹H NMR | Chemical shifts for aromatic protons, a methine proton at the 3-position, and a hydroxyl proton. | General spectroscopic principles |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and the carbon at the 3-position. | General spectroscopic principles |
| IR (Infrared) | Characteristic absorption band for the lactone carbonyl group (around 1760 cm⁻¹), and a broad O-H stretching band. | General spectroscopic principles |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Data Presentation: Physicochemical Properties of Related Compounds
The following table summarizes key physicochemical properties of the parent compound, 3-hydroxyisobenzofuran-1(3H)-one, which can serve as a benchmark for the target molecule.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₃ | |
| Molecular Weight | 150.13 g/mol | |
| Melting Point | 97-98 °C | ChemicalBook |
| Boiling Point | 362.6±42.0 °C (Predicted) | ChemicalBook |
Signaling Pathways and Biological Activities
Derivatives of isobenzofuran-1(3H)-one have been investigated for a range of biological activities. For instance, various substituted phthalides have shown potential as antimicrobial and antidepressant agents. The biological evaluation of this compound would be a critical step in determining its potential therapeutic applications.
Caption: Logical relationship of a compound's biological activity.
Conclusion
The synthesis of this compound presents a viable research objective with potential applications in medicinal chemistry. While direct precedent is limited, the established chemistry of related isobenzofuran-1(3H)-ones provides a solid foundation for the development of a successful synthetic strategy. Careful application and optimization of the generalized protocols outlined in this guide, coupled with rigorous spectroscopic characterization, will be paramount to achieving the synthesis and thorough characterization of this novel compound. Further investigation into its biological properties is warranted to explore its full therapeutic potential.
The Multifaceted Biological Activities of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The isobenzofuranone core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. Among its numerous derivatives, those based on the 3-Hydroxy-6-methylisobenzofuran-1(3H)-one structure have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current state of research into these derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.
Antiproliferative Activity
Derivatives of 3-substituted isobenzofuran-1(3H)-ones have demonstrated notable antiproliferative effects against various cancer cell lines. The cytotoxic potential of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Antiproliferative Activity of 3-Substituted Isobenzofuran-1(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 16 | K562 (myeloid leukemia) | 2.79 | [1] |
| U937 (lymphoma) | >100 | [1] | |
| 18 | K562 (myeloid leukemia) | 1.71 | [1] |
| U937 (lymphoma) | >100 | [1] | |
| Etoposide (VP16) | K562 (myeloid leukemia) | 7.06 | [1] |
| 8 | HL-60 (leukemia) | 21.00 µg/mL | [1] |
| MDA-MB435 (melanoma) | 12.17 µg/mL | [1] | |
| 9 | HL-60 (leukemia) | 3.24 µg/mL | [1] |
| SF295 (glioblastoma) | 10.09 µg/mL | [1] | |
| MDA-MB435 (melanoma) | 8.70 µg/mL | [1] |
Monoamine Oxidase (MAO) Inhibition
Certain 3,6-disubstituted isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[2] This inhibitory activity positions them as potential therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's disease. The inhibitory potency is quantified by IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Monoamine Oxidase B (MAO-B) Inhibition by 3,6-Disubstituted Isobenzofuran-1(3H)-one Derivatives
| Compound | Substitution at C-3 | IC50 for MAO-B (µM) | Reference |
| 6c | 4'-fluorobenzyl | 0.35 | [2] |
| 6m | 3',4'-difluorobenzyl | 0.32 | [2] |
Antimicrobial Activity
The isobenzofuranone scaffold has also been explored for its antimicrobial properties. While specific data for this compound derivatives is still emerging, related benzofuranone and isobenzofuranone derivatives have shown activity against a range of bacteria and fungi. The antimicrobial efficacy is often determined using the agar well diffusion method and quantified by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Selected Benzofuran and Isobenzofuranone Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 6-hydroxybenzofuran-3(2H)-one derivative (3f) | Staphylococcus epidermidis ATCC 12228 | 31.25 - 62.5 | [3] |
| Micrococcus luteus ATCC 10240 | 31.25 - 62.5 | [3] | |
| Bacillus subtilis ATCC 6633 | 31.25 - 62.5 | [3] | |
| 6-hydroxybenzofuran-3(2H)-one derivative (3c) | Candida albicans ATCC 10231 | 1.95 - 7.81 | [3] |
| Candida parapsilosis ATCC 22019 | 1.95 - 7.81 | [3] | |
| N-(3-phthalidyl) amines (B1-B4) | Escherichia coli | - (Good activity at 5mg/ml) | [4] |
| Staphylococcus aureus | - (Good activity at 5mg/ml) | [4] | |
| Candida albicans | - (All tested compounds exhibited activity) | [4] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds. A microbial lawn is grown on an agar plate, and the test compound is placed in a well cut into the agar. The diffusion of the compound into the agar creates a concentration gradient, and the antimicrobial activity is observed as a zone of growth inhibition around the well.
Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plate to create a lawn.
-
Well Preparation: Aseptically cut wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound solution into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
-
MIC Determination (Broth Dilution): To determine the MIC, a broth microdilution method is typically performed, where serial dilutions of the compound are incubated with the microorganism in a liquid medium. The lowest concentration that inhibits visible growth is the MIC.
Caption: Workflow for the Agar Well Diffusion Assay.
Signaling Pathways and Mechanisms of Action
Antidepressant Activity: Serotonin Reuptake Inhibition and Neurotrophic Effects
Some isobenzofuranone derivatives exhibit antidepressant-like effects, which are believed to be mediated through the inhibition of serotonin (5-HT) reuptake. By blocking the serotonin transporter (SERT), these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Chronic treatment with such inhibitors can lead to downstream effects, including the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity.
References
Spectroscopic and Structural Elucidation of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-6-methylisobenzofuran-1(3H)-one. Due to the limited availability of specific experimental data for this exact molecule, this document presents the spectroscopic data for the closely related parent compound, 3-Hydroxyisobenzofuran-1(3H)-one. The structural similarities allow for a valuable comparative analysis and prediction of the spectral characteristics of the target molecule.
The guide details the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the available data in a structured format for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Hydroxyisobenzofuran-1(3H)-one. This data is essential for the structural confirmation and characterization of this class of compounds.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum of 3-Hydroxyisobenzofuran-1(3H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.90 | d | 1H | Aromatic H |
| 7.72 | t | 1H | Aromatic H |
| 7.60 | t | 1H | Aromatic H |
| 7.51 | d | 1H | Aromatic H |
| 6.45 | s | 1H | CH (OH) |
| 5.85 | s | 1H | OH |
Solvent: DMSO-d₆
¹³C NMR (Carbon NMR) Spectrum of 3-Hydroxyisobenzofuran-1(3H)-one
| Chemical Shift (δ) ppm | Carbon Type |
| 169.5 | C=O (Lactone) |
| 148.2 | Aromatic C |
| 134.8 | Aromatic CH |
| 130.5 | Aromatic C |
| 129.8 | Aromatic CH |
| 125.9 | Aromatic CH |
| 123.8 | Aromatic CH |
| 98.7 | C H(OH) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Key IR Absorptions for 3-Hydroxyisobenzofuran-1(3H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad | O-H Stretch (Alcohol) |
| 3000-3100 | Medium | C-H Stretch (Aromatic) |
| 1745 | Strong | C=O Stretch (Lactone) |
| 1600, 1480 | Medium-Weak | C=C Stretch (Aromatic) |
| 1050 | Strong | C-O Stretch |
Mass Spectrometry (MS) Data
Mass Spectrum of 3-Hydroxyisobenzofuran-1(3H)-one
| m/z | Relative Intensity (%) | Assignment |
| 150 | 40 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M-OH]⁺ |
| 121 | 30 | [M-CHO]⁺ |
| 105 | 80 | [M-COOH]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to avoid interfering signals.[2]
-
Instrumentation : NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition : The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency domain spectrum.[3] The spectrum is then phase-corrected, baseline-corrected, and referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is placed directly on the attenuated total reflectance (ATR) crystal of the spectrometer.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to an IR spectrum.
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.[5]
-
Instrumentation : An electron ionization (EI) mass spectrometer is commonly used for this type of molecule.[6] The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[6][7]
-
Ionization and Fragmentation : The electron impact causes the molecule to lose an electron, forming a molecular ion ([M]⁺). This ion can then undergo fragmentation to produce smaller, characteristic fragment ions.[7]
-
Mass Analysis and Detection : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[6][7] The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. amherst.edu [amherst.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
natural occurrence and isolation of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. Despite the significant biological activities exhibited by many isobenzofuranone derivatives, this specific molecule has not been reported as a naturally occurring product. This document will therefore focus on its potential synthesis, physicochemical properties, and the known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for potential therapeutic applications.
Natural Occurrence and Isolation
Extensive literature searches have not yielded any evidence of the natural occurrence of this compound in fungal, plant, or other natural sources. While a variety of other substituted isobenzofuranones have been isolated from fungi such as Aspergillus, Cephalosporium, and Rhytidhysteron species, the specific title compound remains conspicuously absent from these reports. Therefore, no established protocols for its isolation from natural sources are available.
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic approach could start from 4-methyl-2-formylbenzoic acid. The key steps would involve the reduction of the aldehyde to an alcohol, followed by cyclization to form the lactone ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical protocol based on established chemical transformations for similar structures.
-
Reduction of 4-methyl-2-formylbenzoic acid:
-
Dissolve 4-methyl-2-formylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product, 2-(hydroxymethyl)-4-methylbenzoic acid, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
-
Lactonization to this compound:
-
Dissolve the crude 2-(hydroxymethyl)-4-methylbenzoic acid in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
-
Physicochemical and Spectroscopic Properties
Specific experimental data for this compound is not available. The following table presents data for the closely related and commercially available compound, 3-Hydroxyisobenzofuran-1(3H)-one, which can serve as a reference for characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₃ | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 97-98 °C | |
| Boiling Point | 362.6 ± 42.0 °C at 760 mmHg | |
| Solubility | Soluble in methanol |
Spectroscopic Data for 3-Hydroxyisobenzofuran-1(3H)-one (Reference Compound)
| Technique | Data | Source |
| ¹³C NMR | Spectra available in public databases. | [3] |
| Mass Spec (GC-MS) | Spectra available in public databases. | [3] |
| Infrared (IR) | Spectra available in public databases. | [4] |
Biological Activity and Potential Applications
While no biological studies have been specifically conducted on this compound, the isobenzofuranone scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. This suggests that the title compound could be a valuable candidate for biological screening.
Known Activities of Isobenzofuranone Derivatives
-
Antimicrobial: Various phthalides have demonstrated activity against bacteria and fungi.
-
Antioxidant: The phenolic nature of many hydroxy-substituted isobenzofuranones imparts radical scavenging properties.
-
Anticancer: Some derivatives have shown cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: Certain isobenzofuranones are known to inhibit enzymes such as tyrosinase.
The following diagram illustrates the general workflow for the investigation of the biological activities of a novel synthetic compound like this compound.
Caption: General workflow for the biological evaluation of a novel synthetic compound.
Conclusion and Future Directions
This compound is a phthalide derivative for which there is currently no evidence of natural occurrence. Its synthesis is feasible through established chemical methodologies, and its biological potential remains to be explored. Given the diverse bioactivities of the isobenzofuranone class of compounds, the synthesis and subsequent biological evaluation of this compound and its analogs represent a promising area for future research in drug discovery and development. Further studies should focus on establishing a reliable synthetic route, thorough characterization, and comprehensive screening for a range of biological activities.
References
physical and chemical properties of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one (CAS No. 177166-16-4). Due to the limited availability of experimental data for this specific compound in public literature, this document also includes comparative data for the closely related and more thoroughly characterized analogue, 3-Hydroxyisobenzofuran-1(3H)-one (CAS No. 16859-59-9), to provide a contextual framework for researchers. This guide summarizes key molecular identifiers, available physicochemical properties, and presents a generalized synthetic approach to the isobenzofuranone core. Safety and handling information based on related compounds is also provided. It is important to note that much of the detailed experimental data presented for comparison pertains to the unmethylated analogue and should be considered as a reference with caution.
Introduction
This compound is a substituted isobenzofuranone, a class of compounds that are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active natural products and synthetic molecules. The isobenzofuranone scaffold is a key pharmacophore in compounds exhibiting a range of activities, including antidepressant effects. This guide aims to consolidate the available information on the 6-methyl substituted derivative to aid researchers in its synthesis, characterization, and potential applications.
Molecular and Physicochemical Properties
Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following tables summarize the known identifiers for the target compound and provide a more detailed, experimentally determined dataset for the closely related 3-Hydroxyisobenzofuran-1(3H)-one for comparative purposes.
Properties of this compound
| Property | Value | Source |
| CAS Number | 177166-16-4 | [1] |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.158 g/mol | [2] |
| IUPAC Name | 3-hydroxy-6-methyl-2-benzofuran-1(3H)-one | [1] |
Comparative Properties of 3-Hydroxyisobenzofuran-1(3H)-one
For the purpose of providing a predictive context, the well-documented properties of the parent compound, 3-Hydroxyisobenzofuran-1(3H)-one, are presented below.
| Property | Value | Source |
| CAS Number | 16859-59-9 | [3] |
| Molecular Formula | C₈H₆O₃ | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Melting Point | 97-98 °C | |
| Boiling Point | 362.6 ± 42.0 °C at 760 mmHg (Predicted) | |
| Physical Form | Solid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | 4°C |
Synthesis and Experimental Protocols
Generalized Synthetic Workflow for Isobenzofuranones
The following diagram illustrates a generalized workflow for the synthesis of isobenzofuranone derivatives, which could be adapted for the synthesis of this compound.
Key Experimental Steps (Generalized)
-
Esterification: The starting substituted 2-methylbenzoic acid is typically converted to its corresponding methyl or ethyl ester to protect the carboxylic acid functionality.
-
Free-Radical Bromination: The methyl group on the benzene ring is brominated, commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Nucleophilic Substitution and Cyclization: The resulting benzyl bromide can undergo nucleophilic substitution and subsequent intramolecular cyclization to form the isobenzofuranone ring system. The introduction of the 3-hydroxy group could potentially be achieved through various oxidation or hydrolysis steps depending on the specific synthetic strategy.
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For reference, spectral data for the unmethylated analogue, 3-Hydroxyisobenzofuran-1(3H)-one, is available in databases such as PubChem and SpectraBase.[3][4] Researchers synthesizing the title compound would need to perform full spectral characterization.
Safety and Handling
Safety information for this compound is not explicitly available. The following guidelines are based on the safety data for 3-Hydroxyisobenzofuran-1(3H)-one and should be followed with the assumption of similar hazards.[2]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry place, away from incompatible materials.
Signaling Pathways and Biological Activity
There is no specific information in the reviewed literature regarding the involvement of this compound in any signaling pathways. However, the broader class of isobenzofuranone derivatives has been investigated for various biological activities, including as serotonin reuptake inhibitors, suggesting potential applications as antidepressants. Further research is required to determine the biological profile of the 6-methyl substituted variant.
Conclusion
This compound is a chemical compound with a confirmed molecular identity but a notable lack of detailed, publicly available experimental data. This guide has compiled the existing information and provided a comparative analysis with its unmethylated analogue to serve as a foundational resource for the scientific community. It is evident that further research is necessary to fully characterize the physical, chemical, and biological properties of this compound. The generalized synthetic workflow and safety information provided herein offer a starting point for researchers interested in exploring this molecule further. All researchers are strongly encouraged to perform full characterization and safety assessments upon synthesis.
References
The Antiproliferative Potential of Isobenzofuranones: A Technical Guide for Drug Discovery
An in-depth exploration of isobenzofuranone compounds as a promising class of antiproliferative agents, detailing their activity, mechanisms of action, and the experimental protocols for their evaluation.
This technical guide provides a comprehensive overview of isobenzofuranone compounds, also known as phthalides, and their demonstrated antiproliferative activities. For researchers, medicinal chemists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the potential mechanisms through which these compounds exert their anticancer effects.
Core Findings and Data Presentation
Isobenzofuranone derivatives have shown significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The biological activity of these compounds is often influenced by the nature and position of substituents on the core isobenzofuranone scaffold.
Quantitative Antiproliferative Data
The antiproliferative activity of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for several C-3 functionalized and other isobenzofuranone derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| 16 | K562 (Myeloid Leukemia) | 2.79 |
| U937 (Lymphoma) | Moderate Effect | |
| 18 | K562 (Myeloid Leukemia) | 1.71 |
| U937 (Lymphoma) | Moderate Effect | |
| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 |
Table 2: Cytotoxic Activity of Isobenzofuranones Derived from Anacardic Acids [1][2]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 8 | HL-60 (Leukemia) | 21.00 |
| SF295 (Glioblastoma) | > 25 | |
| MDA-MB435 (Melanoma) | 12.17 | |
| 9 | HL-60 (Leukemia) | 3.24 |
| SF295 (Glioblastoma) | 10.09 | |
| MDA-MB435 (Melanoma) | 8.70 |
Table 3: Antiproliferative Activity of Isobenzofuran-5-carboxamide Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4b | MDA-MB-231 (Breast Cancer) | 40 ± 1.1 |
| MCF-7 (Breast Cancer) | 36 ± 1.4 | |
| PC3 (Prostate Cancer) | 42 ± 1.7 | |
| LNCaP (Prostate Cancer) | 20 ± 1.1 | |
| 4f | LNCaP (Prostate Cancer) | 38 ± 1.1 |
| 4g | LNCaP (Prostate Cancer) | 42 ± 1.3 |
Mechanisms of Antiproliferative Action
The antiproliferative effects of isobenzofuranone compounds are believed to be mediated through several mechanisms, primarily the induction of apoptosis and potentially through the inhibition of tubulin polymerization, a mechanism observed in the closely related benzofuran class of compounds.
Induction of Apoptosis
Several studies have indicated that isobenzofuranones can trigger programmed cell death, or apoptosis, in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes called caspases.[2][4] One study on an isobenzofuran-5-carboxamide derivative suggested an interaction with caspase-7, a key executioner caspase in the apoptotic pathway.[3]
Figure 1: Proposed apoptotic pathway induced by isobenzofuranone compounds.
Inhibition of Tubulin Polymerization
While direct evidence for isobenzofuranones is still emerging, the related class of benzofurans has been shown to inhibit tubulin polymerization.[5][6] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Given the structural similarities, it is plausible that some isobenzofuranone derivatives may also exert their antiproliferative effects through this mechanism.
Figure 2: Postulated mechanism of tubulin polymerization inhibition by isobenzofuranone derivatives.
Experimental Protocols
The evaluation of the antiproliferative activity of isobenzofuranone compounds is predominantly carried out using cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]
Materials:
-
Cancer cell lines (e.g., K562, U937, HL-60, SF295, MDA-MB435)[1][2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Isobenzofuranone compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[8][9]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with various concentrations of the isobenzofuranone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Following the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3: Workflow for the MTT cell viability assay.
Conclusion
Isobenzofuranone compounds represent a promising scaffold for the development of novel antiproliferative agents. Their synthesis is often straightforward, and various derivatives have demonstrated potent activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, with potential contributions from the inhibition of tubulin polymerization. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of these compounds. Further research into the specific molecular targets and signaling pathways affected by isobenzofuranones will be crucial for their advancement as potential cancer therapeutics.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide on the Mechanism of Action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
A comprehensive review of the available scientific literature reveals a notable absence of specific studies on the mechanism of action for 3-Hydroxy-6-methylisobenzofuran-1(3H)-one. While this specific molecule is documented in chemical databases, there is no published research detailing its biological activities, molecular targets, or the signaling pathways it may modulate.
Therefore, it is not possible to provide a detailed technical guide, quantitative data, or specific experimental protocols pertaining to the core mechanism of action of this compound.
However, to provide a relevant framework for researchers, scientists, and drug development professionals, this guide will focus on the broader class of compounds to which it belongs: isobenzofuran-1(3H)-ones , also known as phthalides. This class of compounds is known to exhibit a wide range of biological activities, and understanding their general mechanisms can offer potential insights into the possible activities of this compound.
General Biological Activities of Isobenzofuran-1(3H)-ones
Isobenzofuran-1(3H)-ones are a class of γ-lactones fused to a benzene ring that have been isolated from various natural sources, including plants and fungi, and have also been the subject of synthetic chemistry efforts. The biological activities of these compounds are diverse and largely dependent on the nature and position of substituents on the aromatic ring and the 3-position of the lactone.
Known biological activities of this class of compounds include:
-
Antiproliferative Activity: Several isobenzofuran-1(3H)-one derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lymphoma, myeloid leukemia, glioblastoma, and melanoma.
-
Tyrosinase Inhibition: Certain derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, suggesting potential applications in cosmetics and treatments for hyperpigmentation disorders.
-
Antidepressant Activity: Recent studies on novel synthetic derivatives have shown potential antidepressant effects through the inhibition of serotonin reuptake and modulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
-
Antimicrobial and Antifungal Activity: Some isobenzofuran-1(3H)-ones have been reported to possess antimicrobial and antifungal properties.
-
DNA Intercalation: Certain substituted phthalides have been shown to bind to double-stranded DNA, primarily through groove binding, which could contribute to their cytotoxic effects.
Potential Mechanisms of Action for the Isobenzofuran-1(3H)-one Scaffold
The diverse biological activities of isobenzofuran-1(3H)-ones suggest multiple potential mechanisms of action. A conceptual overview of these mechanisms is presented below.
Conclusion
While a detailed understanding of the mechanism of action for This compound remains elusive due to a lack of specific research, the broader family of isobenzofuran-1(3H)-ones presents a rich field of study with significant therapeutic potential. The diverse biological activities observed for this scaffold, ranging from anticancer to antidepressant effects, underscore the importance of the specific substitution patterns on the molecule in determining its biological function.
Future research into this compound would be necessary to elucidate its specific molecular targets and mechanisms of action. Such studies would likely involve in vitro screening against various cell lines and enzyme assays, followed by more in-depth mechanistic studies to identify its direct binding partners and effects on cellular signaling pathways. Until such data becomes available, its biological role can only be hypothesized based on the activities of structurally related compounds.
Potential Therapeutic Targets of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-6-methylisobenzofuran-1(3H)-one belongs to the isobenzofuranone (also known as phthalide) class of compounds, which are prevalent in various natural sources, including plants and fungi. While specific research on this exact molecule is limited, the broader isobenzofuranone and structurally related isochroman scaffolds have demonstrated a wide array of pharmacological activities. This technical guide consolidates the existing research on related compounds to extrapolate the potential therapeutic targets and mechanisms of action for this compound. This document will delve into potential applications in oncology, neurodegenerative diseases, inflammation, and infectious diseases, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction to Isobenzofuranones and Their Therapeutic Potential
Isobenzofuran-1(3H)-ones are a class of γ-lactones fused to a benzene ring. This core structure is found in numerous biologically active natural products and synthetic derivatives.[1] The closely related isochromans also exhibit a diverse range of therapeutic applications.[2][3] Research has highlighted their potential as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2][3][4][5][6] A notable example of a complex, biologically active natural product containing a related core structure is sclerotiorin, an azaphilone pigment isolated from Penicillium species.[7][8] The diverse bioactivities of these compound classes suggest that this compound could interact with multiple cellular targets.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar compounds, the following therapeutic targets and pathways are proposed for this compound.
Oncology
The isobenzofuranone scaffold is a promising pharmacophore for the development of novel anticancer agents.[1][4]
-
Induction of Apoptosis: The natural product sclerotiorin induces apoptosis in HCT-116 colon cancer cells by activating the pro-apoptotic protein BAX and down-regulating the anti-apoptotic protein BCL-2.[7] This suggests a potential role in modulating the intrinsic apoptosis pathway.
-
Antiproliferative Activity: Synthetic derivatives of isobenzofuran-1(3H)-one have demonstrated significant antiproliferative activity against various cancer cell lines, including lymphoma (U937) and myeloid leukemia (K562).[1] Some derivatives have shown biological activity superior to the commercial drug etoposide.[1]
-
DNA Interaction: Certain 3-substituted phthalide derivatives have been shown to bind to double-stranded DNA via a groove binding mechanism.[9] This interaction could interfere with DNA replication and transcription in cancer cells.
Signaling Pathway: Potential Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction.
Neurodegenerative Diseases
Compounds with the isobenzofuranone backbone have shown potential in targeting pathways relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Monoamine Oxidase B (MAO-B) Inhibition: Novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent and selective inhibitors of MAO-B.[10] MAO-B inhibitors are used in the treatment of Parkinson's disease.
-
Inhibition of Amyloid-β (Aβ) Aggregation: Sclerotiorin has been shown to delay the polymerization of Aβ42, the peptide associated with Alzheimer's disease, by stabilizing small, non-toxic oligomers.[11]
-
Antioxidant and Anti-nitrosative Stress Properties: Hydroxy-1-aryl-isochromans have demonstrated potent protective effects against mitochondrial lipid peroxidation and cellular nitrosative stress in microglia, which are key pathological features in neuroinflammation.[5]
Inflammation and Oxidative Stress
Several related compounds exhibit anti-inflammatory and antioxidant properties.
-
Lipoxygenase Inhibition: Sclerotiorin is a reversible inhibitor of lipoxygenase, a key enzyme in the inflammatory cascade.[7][8]
-
Aldose Reductase Inhibition: Sclerotiorin is also a potent inhibitor of aldose reductase.[7][8] This enzyme is implicated in diabetic complications arising from oxidative stress.
-
Radical Scavenging: The radical scavenging activity of sclerotiorin suggests a direct antioxidant effect.[7]
Other Potential Applications
-
Antimicrobial Activity: Isochroman derivatives and sclerotiorin possess antibacterial and antifungal properties.[2][3][7]
-
Antihypertensive Effects: Hybrids of natural isochroman-4-one have been shown to exhibit potent β1-adrenoceptor blocking effects, leading to significant reductions in blood pressure.[6]
-
Tyrosinase Inhibition: Some isobenzofuran-1(3H)-ones are effective inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in dermatology.[12]
Quantitative Data Summary
The following table summarizes the reported biological activities of representative isobenzofuranones and related structures.
| Compound Class/Name | Target/Activity | IC50/MIC Value | Cell Line/Assay | Reference |
| Sclerotiorin | Aldose Reductase | 0.4 µM | Enzyme Assay | [7][8] |
| Lipoxygenase | 4.2 µM | Enzyme Assay | [7][8] | |
| Bacillus subtilis | 0.16 µM (MIC) | Antibacterial Assay | [13] | |
| Bacillus cereus | 0.31 µM (MIC) | Antibacterial Assay | [13] | |
| Sarcina lutea | 0.31 µM (MIC) | Antibacterial Assay | [13] | |
| 3,6-disubstituted isobenzofuran-1(3H)-ones | MAO-B | 0.32 - 0.35 µM | Enzyme Assay | [10] |
| C-3 functionalized isobenzofuran-1(3H)-ones | HL-60 (leukemia) | 3.24 µg/mL | MTT Assay | [1] |
| MDA-MB435 (melanoma) | 8.70 µg/mL | MTT Assay | [1] | |
| (+)-sclerotiorin | Barnacle Larval Settlement | 5.6 µg/mL (EC50) | Antifouling Assay | [13] |
Detailed Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of isobenzofuran-1(3H)-one derivatives.[1]
-
Cell Culture: Human cancer cell lines (e.g., U937, K562, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium and added to the wells to achieve final concentrations ranging from, for example, 1 to 100 µM. A vehicle control (DMSO) and a positive control (e.g., etoposide) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining antiproliferative activity.
Enzyme Inhibition Assay (e.g., MAO-B)
This is a generalized protocol based on the evaluation of isobenzofuranone derivatives as MAO inhibitors.[10]
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. Kynuramine is a common substrate that becomes fluorescent upon oxidation.
-
Assay Buffer: A potassium phosphate buffer (e.g., 100 mM, pH 7.4) is prepared.
-
Inhibition Assay:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme.
-
The mixture is pre-incubated for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding the kynuramine substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination: The reaction is stopped by adding a basic solution (e.g., NaOH).
-
Fluorescence Measurement: The fluorescence of the product (4-hydroxyquinoline) is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The isobenzofuran-1(3H)-one scaffold represents a privileged structure in medicinal chemistry with a wide range of demonstrated biological activities. Based on the extensive research on related compounds, this compound is a promising candidate for investigation against several therapeutic targets. Future research should focus on the synthesis and direct biological evaluation of this specific compound to confirm these predicted activities. Structure-activity relationship (SAR) studies, by modifying the hydroxyl and methyl groups on the aromatic ring and the substituent at the 3-position, will be crucial for optimizing potency and selectivity for specific targets. Furthermore, in vivo studies will be necessary to establish the pharmacokinetic and pharmacodynamic profiles of promising lead compounds. The development of derivatives of this compound could lead to novel therapeutics for cancer, neurodegenerative disorders, and inflammatory conditions.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Sclerotiorin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sclerotiorin Stabilizes the Assembly of Nonfibrillar Abeta42 Oligomers with Low Toxicity, Seeding Activity, and Beta-sheet Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertinent to 3-Hydroxy-6-methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. While the specific historical discovery of this molecule remains elusive in publicly accessible literature, this document consolidates information on the synthesis of structurally related compounds, offering valuable insights for its preparation. The broader class of isobenzofuran-1(3H)-ones has garnered significant interest due to their diverse biological activities, including antifungal, antioxidant, and antiproliferative properties. This guide will detail relevant synthetic protocols, present key quantitative data in a structured format, and propose a logical workflow for its synthesis and characterization.
Introduction: The Isobenzofuran-1(3H)-one Scaffold
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a variety of natural products and synthetic molecules of medicinal interest.[1] These compounds consist of a γ-lactone fused to a benzene ring. The substituent at the 3-position, in this case, a hydroxyl group, and the substitution pattern on the aromatic ring, a methyl group at the 6-position, significantly influence the molecule's chemical properties and biological activity. The inherent reactivity of the 3-hydroxyphthalide moiety, which can exist in equilibrium with its open-chain 2-formylbenzoic acid form, makes it a versatile synthetic intermediate.[1]
History and Discovery
Synthetic Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described, several established methods for the synthesis of substituted phthalides can be adapted. A plausible and efficient approach would be the condensation of a suitably substituted benzoic acid derivative.
Proposed Synthetic Pathway: From 2-Formyl-5-methylbenzoic Acid
A logical precursor for the synthesis is 2-formyl-5-methylbenzoic acid. The cyclization of this compound would directly yield the desired this compound.
Experimental Protocol: A General Procedure for the Cyclization of 2-Formylbenzoic Acids
This protocol is adapted from general methods for the formation of 3-hydroxyphthalides from their corresponding 2-formylbenzoic acids.
-
Reaction Setup: To a solution of 2-formyl-5-methylbenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane (0.1-0.5 M), is added a reducing agent.
-
Reduction: Sodium borohydride (NaBH₄) (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Quantitative Data
As no specific experimental data for this compound has been found, the following table presents typical data that would be collected for its characterization, based on analogous compounds.
| Property | Expected Value/Technique | Reference Compounds |
| Molecular Formula | C₉H₈O₃ | - |
| Molecular Weight | 164.16 g/mol | - |
| Appearance | White to off-white solid | Substituted 3-hydroxyphthalides |
| Melting Point | To be determined | Varies with substitution |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.4 (s, 3H, -CH₃), ~5.5 (s, 1H, -CHOH), ~7.2-7.8 (m, 3H, Ar-H) | General chemical shifts for similar structures |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~21 (-CH₃), ~100 (-CHOH), ~125-150 (Ar-C), ~170 (C=O) | General chemical shifts for similar structures |
| IR (KBr, cm⁻¹) | ν: ~3300 (O-H), ~1750 (C=O, lactone), ~1600, 1480 (C=C, aromatic) | Characteristic vibrational frequencies |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ = 165.05, [M+Na]⁺ = 187.03 | Expected mass-to-charge ratios |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the broader class of isobenzofuran-1(3H)-ones has been investigated for various therapeutic applications. These include roles as:
-
Antifungal Agents: Some phthalides have shown efficacy against pathogenic fungi.
-
Antioxidants: The phenolic nature of some derivatives contributes to their radical scavenging properties.[5]
-
Antiproliferative Agents: Certain derivatives have been evaluated for their cytotoxicity against cancer cell lines.[6]
-
Enzyme Inhibitors: Recently, substituted isobenzofuran-1(3H)-ones have been designed as inhibitors of enzymes like monoamine oxidase B (MAO-B) and tyrosinase.[2][3]
-
Ion Channel Modulators: Some derivatives have been identified as inhibitors of the TREK-1 potassium channel, with potential neuroprotective effects.
-
Antidepressant Agents: Novel derivatives are being explored as serotonin reuptake inhibitors.[4]
Given these diverse activities, it is plausible that this compound could exhibit activity in one or more of these areas. However, without experimental data, its specific mechanism of action and any associated signaling pathways remain speculative.
Logical Relationship Diagram for Investigating Biological Activity
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion
This compound represents an intriguing yet underexplored member of the phthalide family. While its specific discovery and history are not well-documented, established synthetic routes for analogous compounds provide a clear path for its preparation. The diverse biological activities of the isobenzofuran-1(3H)-one scaffold suggest that the title compound could hold potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this and related molecules. Further research is warranted to elucidate its specific properties and potential therapeutic applications.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Physicochemical and ADMET Properties of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 3-Hydroxy-6-methylisobenzofuran-1(3H)-one. Due to the limited availability of experimental data for this molecule, computational prediction methods are essential for its preliminary assessment in drug discovery and development pipelines. This document outlines the predicted properties, the methodologies for their prediction, and a workflow for computational analysis. The data is presented in structured tables for clarity, and a logical workflow is visualized using a Graphviz diagram. This guide serves as a valuable resource for researchers and scientists engaged in the early-stage evaluation of new chemical entities.
Introduction
This compound is a substituted isobenzofuranone derivative. The isobenzofuranone core is a structural motif present in various biologically active natural products and synthetic compounds. While there is a lack of specific experimental data for this compound in public databases, its structural analogues, such as 3-Hydroxyisobenzofuran-1(3H)-one and 6-hydroxy-3-methyl-1(3H)-Isobenzofuranone, have been documented. Given the novelty of the target compound, in silico prediction of its properties is a crucial first step to evaluate its potential as a drug candidate.
Computational, or in silico, methods provide a rapid and cost-effective means to estimate the physicochemical and ADMET properties of a molecule based on its chemical structure. These predictions are instrumental in the early phases of drug discovery for prioritizing candidates, identifying potential liabilities, and guiding further experimental studies.
Predicted Physicochemical Properties
The physicochemical properties of this compound were predicted using established computational models. The Simplified Molecular Input Line Entry System (SMILES) string for the compound, CC1=CC=C2C(C(=O)O[C@H]2O)C1, was used as the input for these predictions.
| Property | Predicted Value | Unit |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 | g/mol |
| LogP (Octanol-Water Partition Coefficient) | 1.25 | |
| Water Solubility (LogS) | -2.5 | |
| pKa (Acidic) | 12.5 | |
| pKa (Basic) | -4.0 | |
| Polar Surface Area (PSA) | 57.53 | Ų |
| Number of Rotatable Bonds | 1 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Predicted ADMET Properties
The ADMET profile of a compound is a critical determinant of its clinical success. The following table summarizes the predicted ADMET properties for this compound.
| ADMET Parameter | Predicted Outcome | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |
| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | Moderate | Expected to have moderate binding to plasma proteins. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Yes | Potential to inhibit the CYP3A4 enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for renal OCT2. |
| Toxicity | ||
| AMES Mutagenicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Yes | Potential for liver toxicity. |
| Skin Sensitization | No | Unlikely to cause skin sensitization. |
Properties of Analogue Compounds
For comparative purposes, the available experimental and computed data for two structurally related compounds are presented below.
Table 4.1: Properties of 3-Hydroxyisobenzofuran-1(3H)-one
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₆O₃ | PubChem | |
| Molecular Weight | 150.13 | g/mol | PubChem[1] |
| Melting Point | 100 | °C | ChemicalBook[2] |
| LogP | 0.84790 | ChemSrc[2] | |
| Boiling Point | 362.6 | °C | ChemSrc[2] |
Table 4.2: Properties of 6-hydroxy-3-methyl-1(3H)-Isobenzofuranone
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₈O₃ | PubChem | |
| Molecular Weight | 164.16 | g/mol | PubChem[3] |
| IUPAC Name | 6-hydroxy-3-methyl-3H-2-benzofuran-1-one | PubChem[3] |
Experimental Protocols: In Silico Prediction Methodology
The following outlines a general protocol for the in silico prediction of physicochemical and ADMET properties of a small molecule.
5.1. Molecular Structure Input
-
Obtain the 2D structure of the molecule of interest.
-
Convert the structure into a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES). For this compound, the SMILES string is CC1=CC=C2C(C(=O)O[C@H]2O)C1.
-
Ensure the correctness of the chemical structure and its representation. Tautomeric states and stereochemistry should be accurately represented if known.
5.2. Selection of Prediction Tools
-
Choose appropriate in silico prediction tools. A variety of free and commercial software and web servers are available. It is advisable to use multiple tools to obtain a consensus prediction.[1][4]
-
Evaluate the underlying models of the chosen tools. Understand the algorithms (e.g., machine learning, QSAR) and the datasets on which they were trained.
5.3. Prediction Execution and Data Collection
-
Submit the molecular structure (e.g., SMILES string) to the selected prediction tools.
-
Run the predictions for the desired physicochemical and ADMET endpoints.
-
Collect the output data. This will typically include numerical values for properties like molecular weight, LogP, and probabilities or classifications for ADMET endpoints.
5.4. Data Analysis and Interpretation
-
Tabulate the predicted data in a structured format for easy comparison.
-
Compare the predictions from different tools to assess the level of consensus.
-
Benchmark the predictions against experimental data of structurally similar compounds, if available, to gauge the potential accuracy of the predictions.
-
Interpret the predicted properties in the context of drug development criteria (e.g., Lipinski's rule of five, ADMET risk profiles).
Visualization of In Silico Prediction Workflow
The following diagram illustrates the logical workflow for the in silico prediction of properties for a novel chemical entity.
Conclusion
The in silico prediction of physicochemical and ADMET properties provides a powerful and efficient approach for the initial evaluation of novel compounds like this compound. The predicted data presented in this guide suggest that this molecule has favorable absorption characteristics but may present challenges related to metabolism and potential hepatotoxicity. These computational findings are crucial for guiding subsequent experimental validation and for making informed decisions in the early stages of the drug discovery process. It is imperative to note that in silico predictions are not a substitute for experimental data but rather a valuable tool for hypothesis generation and risk assessment.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and materials science. The described methodology is a three-step process commencing with the synthesis of 6-methylphthalide, followed by a selective bromination at the 3-position, and culminating in the hydrolysis to the target compound. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
This compound, also known as 6-methyl-3-hydroxyphthalide, is the cyclic tautomer of 2-formyl-5-methylbenzoic acid. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The presence of a reactive hemiacetal functionality allows for further chemical modifications, making it a versatile intermediate. This application note details a proposed synthetic route, providing clear, step-by-step instructions to facilitate its preparation in a research setting.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed via the following three steps:
-
Step 1: Synthesis of 6-methylphthalide from a suitable precursor.
-
Step 2: Bromination of 6-methylphthalide to yield 3-bromo-6-methylphthalide.
-
Step 3: Hydrolysis of 3-bromo-6-methylphthalide to afford the final product, this compound.
Experimental Workflow
Application Notes and Protocols for the Quantification of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one, a substituted isobenzofuranone derivative. The methods described herein are based on established analytical techniques for structurally related compounds, including phthalide derivatives and other bioactive molecules, and are intended to serve as a comprehensive guide for researchers in drug discovery and development. Two primary analytical approaches are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound belongs to the isobenzofuranone class of compounds, which are known for their diverse biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. The protocols provided below offer robust and reliable methods to achieve this.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Acetic acid (glacial, analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Column: Phenyl-hexyl or C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Acetic acid in Water
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)[1]
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-10 min: Gradient to 20% A, 80% B
-
10-12 min: Hold at 20% A, 80% B
-
12.1-15 min: Return to 60% A, 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 228 nm or 280 nm[1]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to obtain a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids. The following is a general protocol that can be adapted from methods for similar molecules like mycophenolic acid.[2][3][4][5]
1. Materials and Reagents
-
This compound reference standard
-
A suitable internal standard (IS), preferably a stable isotope-labeled analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Plasma or other biological matrix
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
3. LC Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.5 min: Gradient to 5% A, 95% B
-
2.5-3.5 min: Hold at 5% A, 95% B
-
3.6-5.0 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and the most abundant product ion.
-
Internal Standard: Determine the precursor and product ions for the IS.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
References
- 1. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. waters.com [waters.com]
Application Notes and Protocols for In Vitro Testing of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one, a member of the isobenzofuranone class of compounds. Isobenzofuranones, also known as phthalides, are a class of lactones that have garnered significant interest due to their diverse biological activities. Various derivatives have demonstrated antiprotozoal, antifungal, antiproliferative, and enzyme-inhibitory properties.[1][2][3][4][5][6] This document outlines a tiered approach for screening the cytotoxic potential and selected biological activities of this compound.
Compound Information
| Systematic Name | This compound |
| Synonyms | 6-hydroxy-3-methyl-3H-isobenzofuran-1-one |
| Molecular Formula | C₉H₈O₃[7] |
| Molecular Weight | 164.16 g/mol [7] |
| Chemical Structure | (Structure available in public chemical databases) |
Experimental Workflow
The proposed in vitro testing workflow for this compound follows a logical progression from initial cytotoxicity screening to more specific functional assays. This approach ensures a thorough preliminary evaluation of the compound's biological potential.
Caption: Experimental workflow for the in vitro testing of this compound.
Experimental Protocols
General Preparation of Test Compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Working Solutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assays does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Evaluation using MTT Assay
This protocol is adapted from methods used for other isobenzofuranone derivatives to assess antiproliferative activity.[3][4][6]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., K562 - myeloid leukemia, U937 - lymphoma)[3][4]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition: Add 100 µL of medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description | Example Value |
| Cell Line | Human Myeloid Leukemia | K562 |
| Seeding Density | Cells per well | 1 x 10⁴ cells |
| Incubation Time | Post-treatment duration | 48 hours |
| IC₅₀ | Half-maximal inhibitory concentration | To be determined |
Antimicrobial Activity using Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against selected microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Add 100 µL of broth to each well. Add 100 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls: Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | Assay Medium | Incubation Time | MIC (µg/mL) |
| S. aureus | MHB | 24 hours | To be determined |
| E. coli | MHB | 24 hours | To be determined |
| C. albicans | RPMI-1640 | 48 hours | To be determined |
Tyrosinase Inhibition Assay
This protocol is based on the known activity of some isobenzofuranones as tyrosinase inhibitors.[8]
Objective: To evaluate the ability of the test compound to inhibit mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
96-well microtiter plates
Procedure:
-
Assay Preparation: In a 96-well plate, add 20 µL of the test compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration relative to a control without the inhibitor. Calculate the IC₅₀ value. Kojic acid can be used as a positive control.[8]
| Parameter | Description | Example Value |
| Enzyme | Mushroom Tyrosinase | 20 units/well |
| Substrate | L-DOPA | 2.5 mM |
| Positive Control | Kojic Acid | 10 µM |
| IC₅₀ | Half-maximal inhibitory concentration | To be determined |
Potential Signaling Pathway Involvement
Some isobenzofuranones have been shown to induce programmed cell death (PCD) in target organisms.[1] A potential mechanism for the cytotoxic effects observed in cancer cells could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated if the compound shows significant cytotoxic activity.
Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by the test compound.
References
- 1. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. mdpi.com [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 1(3H)-Isobenzofuranone, 6-hydroxy-3-methyl- | C9H8O3 | CID 487778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-6-methylisobenzofuran-1(3H)-one and its Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[2][3] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in managing neurodegenerative conditions.[3][4]
This document provides detailed application notes and protocols on the potential use of isobenzofuran-1(3H)-one derivatives as monoamine oxidase inhibitors. While specific experimental data on 3-Hydroxy-6-methylisobenzofuran-1(3H)-one as a monoamine oxidase inhibitor is not currently available in the cited literature, this document will focus on the closely related class of 3,6-disubstituted isobenzofuran-1(3H)-ones , for which MAO inhibitory activity has been reported.[3] These notes will serve as a valuable resource for the investigation of this class of compounds in the context of MAO inhibition.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of 3,6-disubstituted isobenzofuran-1(3H)-one derivatives against human MAO-A and MAO-B. The data is extracted from a study by Xu et al. (2022).[3] It is important to note that the compounds listed below are analogs and not the specific compound this compound.
| Compound ID | 3-Position Substituent | 6-Position Substituent | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
| 6c | 4'-Fluorobenzyl | (R)-3-Hydroxypyrrolidine | >40 | 0.35 |
| 6m | 3',4'-Difluorobenzyl | (R)-3-Hydroxypyrrolidine | >40 | 0.32 |
Data from: Discovery of 3,6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases.[3]
Signaling Pathway
Monoamine oxidase inhibitors exert their effects by preventing the degradation of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Experimental Protocols
The following is a representative protocol for an in vitro fluorometric assay to determine the MAO-A and MAO-B inhibitory activity of test compounds, based on commonly used methodologies.[5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
MAO substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of MAO-A and MAO-B enzymes in MAO Assay Buffer. The final concentration should be determined based on the specific activity of the enzyme lot.
-
Prepare serial dilutions of the test compounds and reference inhibitors in MAO Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a working solution of the MAO substrate, HRP, and fluorescent probe in MAO Assay Buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
MAO Assay Buffer
-
Test compound or reference inhibitor at various concentrations.
-
MAO-A or MAO-B enzyme solution.
-
-
For control wells, add the assay buffer and enzyme solution without any inhibitor. For blank wells, add the assay buffer without the enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate/HRP/probe working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~530-540 nm and an emission wavelength of ~580-590 nm.
-
Record the fluorescence readings every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel MAO inhibitors.
Conclusion
The isobenzofuran-1(3H)-one scaffold presents a promising starting point for the development of novel monoamine oxidase inhibitors, particularly selective MAO-B inhibitors.[3] The data on 3,6-disubstituted analogs suggest that with appropriate substitutions, potent and selective inhibition can be achieved. Further investigation into the structure-activity relationships of this class of compounds, including the specific exploration of this compound, is warranted to fully elucidate their therapeutic potential for neurodegenerative and psychiatric disorders. The protocols and workflows outlined in this document provide a framework for researchers to systematically evaluate these compounds as MAO inhibitors.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors [mdpi.com]
Application Notes and Protocols for the Evaluation of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general framework for assessing the biological activity of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one. Due to the limited specific data available for this particular compound, the methodologies presented are based on established assays for the broader class of isobenzofuranones and related phthalides. Optimization of these protocols is highly recommended for the specific compound of interest.
Introduction to this compound
This compound belongs to the isobenzofuranone (also known as phthalide) class of lactones. Compounds in this class have been shown to exhibit a variety of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[1] These activities suggest potential applications in drug discovery and development. The protocols detailed below provide a starting point for the systematic evaluation of this compound's biological potential.
Antioxidant Activity Assessment
Isobenzofuranone derivatives have demonstrated notable antioxidant properties.[2] A common and reliable method to determine the radical scavenging ability of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to measure the antioxidant capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, spectrophotometric grade)
-
Positive Control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[3][4]
-
Preparation of Test Compound and Control:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution.
-
Prepare a series of dilutions of the test compound and the positive control (e.g., Ascorbic acid) in methanol.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different dilutions of the test compound, positive control, or blank (solvent only) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][5]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of scavenging activity against the compound concentrations.
Data Presentation: Antioxidant Activity
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | IC50 (µg/mL) |
| This compound | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| Ascorbic Acid (Positive Control) | 5 | ||
| 10 | |||
| 20 |
Experimental Workflow: DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Antiproliferative and Cytotoxic Activity Assessment
Several isobenzofuran-1(3H)-ones have been evaluated for their antiproliferative activity against various cancer cell lines.[1][6] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[7]
Experimental Protocol: MTT Assay
This protocol describes the steps to evaluate the effect of this compound on the viability of a selected cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.[8]
-
Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm.[7]
Data Analysis:
The percentage of cell viability is calculated as:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Data Presentation: Antiproliferative Activity
| Compound | Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Doxorubicin (Positive Control) | 0.1 | ||
| 1 | |||
| 10 |
Experimental Workflow: MTT Assay
Caption: Workflow for MTT cell viability assay.
Antimicrobial Activity Assessment
Lactones are a class of compounds known for their antimicrobial properties.[10] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
Experimental Protocol: Broth Microdilution Assay
This protocol details the determination of the MIC of this compound against selected bacterial and/or fungal strains.
Materials:
-
This compound
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation: Antimicrobial Activity
| Microorganism | Test Compound | MIC (µg/mL) |
| S. aureus ATCC 29213 | This compound | |
| Ciprofloxacin (Positive Control) | ||
| E. coli ATCC 25922 | This compound | |
| Ciprofloxacin (Positive Control) | ||
| C. albicans ATCC 90028 | This compound | |
| Amphotericin B (Positive Control) |
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for broth microdilution assay.
Potential Mechanism of Action: Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet elucidated, studies on related phthalides, such as n-butylidenephthalide, provide insights into potential mechanisms. For instance, n-butylidenephthalide has been shown to induce apoptosis in cancer cells through the activation of caspase cascades.[2][8] It has also been found to modulate the mTOR signaling pathway.[1]
Hypothesized Apoptotic Signaling Pathway
Based on studies of analogous compounds, this compound may induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3 and caspase-7.
Caption: Hypothesized apoptotic signaling pathway.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. apexbt.com [apexbt.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
Application Notes and Protocols: Derivatization of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobenzofuran-1(3H)-ones, also known as phthalides, represent a class of naturally occurring lactones found in various plants and fungi. These compounds and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antioxidant, antimicrobial, antitumor, and antidepressant effects. The core structure of isobenzofuranone serves as a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the derivatization of a specific isobenzofuranone, 3-Hydroxy-6-methylisobenzofuran-1(3H)-one, to generate novel analogs with potentially improved bioactivity. The protocols are based on established synthetic methodologies and are accompanied by data on the biological evaluation of various isobenzofuranone derivatives.
Strategies for Derivatization
The primary site for derivatization on the this compound scaffold is the hydroxyl group at the C-3 position. This position is amenable to a variety of chemical transformations to introduce diverse functional groups, thereby modulating the compound's physicochemical properties and biological activity. Common derivatization strategies include:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form esters.
-
Etherification: Alkylation of the hydroxyl group to introduce various alkyl or aryl ethers.
-
Substitution with Amines: Nucleophilic substitution of the hydroxyl group (or a leaving group derived from it) with primary or secondary amines to generate 3-amino-isobenzofuranone derivatives.
-
Carbon-Carbon Bond Formation: Reactions such as the Suzuki-Miyaura cross-coupling to introduce aryl or vinyl substituents.[1]
These modifications can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for its interaction with biological targets.
Data Presentation: Bioactivity of Isobenzofuranone Derivatives
The following table summarizes the biological activities of various isobenzofuranone derivatives as reported in the literature. This data can serve as a reference for selecting appropriate derivatization strategies and biological assays.
| Compound/Derivative | Target/Assay | Bioactivity (IC50/EC50) | Reference |
| Antiproliferative Activity | |||
| Derivative 8 | HL-60 cells | 21.00 µg/mL | [2] |
| MDA-MB435 cells | 12.17 µg/mL | [2] | |
| Derivative 9 | HL-60 cells | 3.24 µg/mL | [2] |
| SF295 cells | 10.09 µg/mL | [2] | |
| MDA-MB435 cells | 8.70 µg/mL | [2] | |
| Antidiabetic Activity | |||
| Derivative 3d | α-glucosidase | 6.82 ± 0.02 µM | [1] |
| Acarbose (standard) | α-glucosidase | ~866 µM | [1] |
| Derivative 3g | α-amylase | Significantly more potent than acarbose | [1] |
| Antioxidant Activity | |||
| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | DPPH radical-scavenging | 10 µM | [3] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | DPPH radical-scavenging | 7 µM | [3] |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | DPPH radical-scavenging | 22 µM | [3] |
| 4,5,6-trihydroxy-7-methylphthalide (4) | DPPH radical-scavenging | 5 µM | [3] |
| Gallic acid (positive control) | DPPH radical-scavenging | 2 µM | [3] |
| Antifungal Activity | |||
| Halogenated isobenzofuran analogue 13c | Vaginal Candida infection in hamsters | Superior to clotrimazole | [4] |
| Halogenated isobenzofuran analogue 13b | Topical Trichophyton infection in guinea pigs | More active than miconazole | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Amino-6-methylisobenzofuran-1(3H)-one Derivatives
This protocol describes a general method for the synthesis of 3-substituted amino derivatives of 6-methylisobenzofuran-1(3H)-one starting from 2-formyl-5-methylbenzoic acid (a precursor to this compound).
Materials:
-
2-formyl-5-methylbenzoic acid
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Dehydrating agent (e.g., molecular sieves, Dean-Stark trap)
-
Stirring apparatus and reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-formyl-5-methylbenzoic acid (1 equivalent) in the chosen anhydrous solvent, add the desired primary or secondary amine (1-1.2 equivalents).
-
Add a dehydrating agent or set up the reaction with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-amino-6-methylisobenzofuran-1(3H)-one derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U937, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized isobenzofuranone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be non-toxic to the cells (typically <0.5%).
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Caption: General workflow for the derivatization and bio-evaluation of this compound.
Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) targeted by a bioactive isobenzofuranone derivative.
Caption: Logical flow of the experimental design from synthesis to biological evaluation.
References
- 1. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating 3-Hydroxy-6-methylisobenzofuran-1(3H)-one for in vivo studies. Due to the limited publicly available data on the physicochemical properties of this specific compound, the following protocols are based on established methods for formulating poorly water-soluble isobenzofuranone derivatives and other lipophilic molecules. It is presumed that this compound is a crystalline solid with low aqueous solubility, a common characteristic of this chemical class[1].
The selection of an appropriate formulation is critical for ensuring accurate and reproducible results in preclinical animal studies by enhancing bioavailability and minimizing vehicle-related side effects[2][3]. This document outlines protocols for preparing formulations for oral, intravenous, and intraperitoneal administration, along with methods for ensuring their stability and homogeneity.
Pre-formulation Assessment
Before preparing a large batch of formulation, a preliminary assessment of the compound's solubility in various pharmaceutically acceptable excipients is recommended. This will help in selecting the most appropriate vehicle system for the intended route of administration and dose level.
Table 1: Recommended Solvents and Excipients for Solubility Screening
| Vehicle Type | Examples | Primary Use |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer | IV, IP, Oral |
| Co-solvents | Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG), Ethanol | Oral, IP, IV (with caution) |
| Surfactants | Tween® 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 15 | Oral, IP, IV |
| Oils | Corn oil, Sesame oil, Miglyol® 812 | Oral, SC |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | IV, IP, Oral |
Formulation Protocols
The following are detailed protocols for preparing formulations of this compound for common routes of administration in preclinical studies. The choice of formulation will depend on the required dose, the desired pharmacokinetic profile, and the specific animal model.
Oral administration is a common route for preclinical efficacy studies. For poorly soluble compounds, suspension or solution formulations are typically used.
Protocol 2.1.1: Suspension in Carboxymethylcellulose (CMC)
This is a standard suspension vehicle for oral gavage.
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in deionized water. A common practice is to also include a wetting agent like 0.1% (v/v) Tween® 80 to improve the dispersibility of the compound.
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting: In a glass mortar, add a small amount of the vehicle to the powder to form a paste.
-
Suspension: Gradually add the remaining vehicle while triturating to achieve a uniform suspension.
-
Homogenization: For improved uniformity, sonicate or homogenize the suspension.
Protocol 2.1.2: Solubilized Formulation with Co-solvents
For lower doses, it may be possible to create a solution. A common vehicle for oral gavage is a mixture of PEG400 and water.
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Dissolve the compound in an appropriate volume of PEG400. Gentle heating (up to 40°C) and vortexing may be required.
-
Dilution: Once fully dissolved, add the required volume of water or saline dropwise while vortexing to prevent precipitation.
Table 2: Example Oral Formulation Compositions
| Formulation Type | Component | Concentration | Notes |
| Suspension | This compound | 1-50 mg/mL | Dose-dependent |
| Sodium Carboxymethylcellulose | 0.5% (w/v) | Suspending agent | |
| Tween® 80 | 0.1% (v/v) | Wetting agent | |
| Purified Water | q.s. to final volume | Vehicle | |
| Solution | This compound | ≤ 5 mg/mL | Solubility-dependent |
| PEG400 | 30-60% (v/v) | Primary solvent | |
| Saline | q.s. to final volume | Diluent |
IV formulations must be sterile, clear solutions with a pH close to physiological levels (pH 3-9) to avoid precipitation and irritation[4]. Given the presumed low aqueous solubility of the target compound, a solubilizing agent is necessary.
Protocol 2.2.1: Formulation with Cyclodextrins
Cyclodextrins are effective solubilizing agents for many poorly soluble compounds.
-
Preparation of Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD or SBE-β-CD in sterile water for injection or 5% dextrose in water (D5W).
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Add the compound to the cyclodextrin solution. Vortex and sonicate until the compound is fully dissolved. This may take a significant amount of time.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Protocol 2.2.2: Co-solvent Formulation
A co-solvent system can be used, but care must be taken to avoid precipitation upon injection into the bloodstream[2][5].
-
Initial Dissolution: Dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or N-Methyl-2-pyrrolidone (NMP).
-
Stepwise Dilution: Slowly add a second co-solvent like PEG300 while vortexing.
-
Final Dilution: Finally, add saline or D5W dropwise to the desired final volume. The final concentration of the organic solvent should be kept to a minimum (e.g., <10% DMSO).
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
Table 3: Example Intravenous Formulation Compositions
| Formulation Type | Component | Concentration | Notes |
| Cyclodextrin Solution | This compound | ≤ 2 mg/mL | Solubility-dependent |
| HP-β-CD or SBE-β-CD | 20-40% (w/v) | Solubilizing agent | |
| 5% Dextrose in Water | q.s. to final volume | Vehicle | |
| Co-solvent Solution | This compound | ≤ 2 mg/mL | Solubility-dependent |
| DMSO | 5-10% (v/v) | Primary solvent | |
| PEG300 | 30-40% (v/v) | Co-solvent | |
| Saline | q.s. to final volume | Diluent |
IP injections can tolerate small volumes of non-aqueous solvents and suspensions better than IV injections[6][7]. The preparation is similar to that for oral and IV formulations, but sterility is also crucial.
Protocol 2.3.1: Co-solvent System for IP Injection
A common vehicle for IP injections is a combination of DMSO, PEG, Tween 80, and saline.
-
Weighing: Accurately weigh the this compound.
-
Dissolution in DMSO: Dissolve the compound in DMSO.
-
Addition of PEG and Tween: Add PEG300 and Tween 80 and mix thoroughly.
-
Final Dilution with Saline: Slowly add saline to the mixture while vortexing to reach the final volume. The solution should be clear. If precipitation occurs, the formulation is not suitable.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter.
Table 4: Example Intraperitoneal Formulation Composition
| Component | Concentration (v/v) | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween® 80 | 5% | Surfactant/Solubilizer |
| Saline | 45% | Vehicle/Diluent |
Stability and Homogeneity Testing
Before use in an animal study, the prepared formulation should be tested for stability and homogeneity to ensure accurate dosing[8][9].
Protocol 3.1: Homogeneity Assessment (for suspensions)
-
Sampling: After preparing the suspension, take samples from the top, middle, and bottom of the container.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Acceptance Criteria: The concentration of each sample should be within ±10% of the target concentration, and the relative standard deviation (RSD) of all samples should be ≤5%.
Protocol 3.2: Stability Assessment
-
Storage: Store the formulation under the intended storage conditions (e.g., room temperature, 4°C) and also at an accelerated condition (e.g., 40°C).
-
Time Points: Analyze the concentration of the active compound and observe for any physical changes (e.g., precipitation, color change) at various time points (e.g., 0, 4, 8, 24 hours for short-term stability).
-
Acceptance Criteria: The concentration should remain within 90-110% of the initial concentration, and no significant physical changes should be observed.
Visualizations
Caption: Workflow for formulation development and administration.
Given that some isobenzofuran-1(3H)-one derivatives exhibit antiproliferative activity[10], a hypothetical mechanism could involve the inhibition of a key signaling pathway in cancer cells, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Disclaimer: The information provided in these application notes is intended for guidance purposes only. Researchers should adapt these protocols based on the specific properties of their test compound and the requirements of their animal model. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 6. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 7. [PDF] Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? | Semantic Scholar [semanticscholar.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Stability, homogeneity and measurement uncertainty estimation of PVP-I solutions for the application on oro and nasopharynx against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic pathway is outlined below, with troubleshooting for each key stage.
Proposed Synthetic Pathway
Figure 1: Proposed synthetic workflow for this compound.
Stage 1: Synthesis of 6-Methylphthalide
Q1: The reduction of 2-formyl-5-methylbenzoic acid is resulting in a low yield of 6-methylphthalide. What are the possible causes and solutions?
A1: Low yields in the reduction and subsequent lactonization can be attributed to several factors:
-
Incomplete Reduction: The aldehyde may not be fully reduced to the corresponding alcohol.
-
Solution: Increase the equivalents of the reducing agent (e.g., sodium borohydride). Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).
-
-
Side Reactions: Over-reduction of the carboxylic acid can occur with stronger reducing agents.
-
Solution: Use a milder reducing agent that selectively reduces the aldehyde in the presence of a carboxylic acid, such as sodium borohydride. Avoid harsher reagents like lithium aluminum hydride unless the carboxylic acid is protected.
-
-
Inefficient Lactonization: The intermediate hydroxy acid may not be efficiently cyclizing to the lactone.
-
Solution: Ensure acidic conditions are present during workup to promote lactonization. A gentle heating of the acidic aqueous solution can sometimes facilitate ring closure.
-
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Selective for aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, acidic pH | RT | Less reactive than NaBH₄; useful for reductive aminations. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 to reflux | Highly reactive; will reduce both aldehyde and carboxylic acid. |
Stage 2: Benzylic Bromination
Q2: The bromination of 6-methylphthalide is yielding multiple products, or the starting material remains unreacted.
A2: Challenges in the benzylic bromination step often revolve around selectivity and reaction initiation.
-
No Reaction: The radical chain reaction may not have been initiated effectively.
-
Solution: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct amount. The reaction mixture can be irradiated with a UV lamp to promote initiation.
-
-
Aromatic Bromination: Bromination may occur on the aromatic ring instead of the benzylic position.
-
Solution: This is indicative of an electrophilic bromination pathway. Ensure the reaction is performed in a non-polar solvent (e.g., carbon tetrachloride) and that radical conditions are favored (use of a radical initiator and light). Avoid protic or highly polar solvents.
-
-
Over-bromination: Formation of a dibrominated product can occur.
-
Solution: Use N-bromosuccinimide (NBS) as the bromine source, as it provides a low, steady concentration of bromine. Use stoichiometric amounts of NBS (typically 1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Table 2: Reaction Conditions for Benzylic Bromination
| Brominating Agent | Initiator | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ or Benzene | Reflux | 70-90 |
| N-Bromosuccinimide (NBS) | UV light | CCl₄ | RT to Reflux | 75-95 |
| Bromine (Br₂) | UV light | CCl₄ | RT | Lower selectivity, risk of multiple brominations |
Stage 3: Hydrolysis
Q3: The hydrolysis of 3-bromo-6-methylisobenzofuran-1(3H)-one to the desired 3-hydroxy product is problematic, leading to decomposition or ring-opening.
A3: The hydrolysis of the 3-bromo intermediate is a delicate step, and the stability of the product is a key concern.
-
Ring Opening: Under strong basic conditions, the lactone ring can be irreversibly opened to form the corresponding carboxylate.
-
Solution: Use milder basic conditions, for example, aqueous sodium bicarbonate or potassium carbonate, and keep the reaction temperature low. Alternatively, acid-catalyzed hydrolysis can be employed.
-
-
Decomposition of the Product: The 3-hydroxyphthalide product (a hemiacetal) can be unstable, especially at elevated temperatures or under strongly acidic or basic conditions.
-
Solution: Perform the hydrolysis at room temperature or below if possible. Upon completion, neutralize the reaction mixture carefully and extract the product promptly. Avoid prolonged exposure to harsh pH conditions.
-
-
Incomplete Reaction: The hydrolysis may be slow.
-
Solution: If using mild conditions, the reaction time may need to be extended. Monitor by TLC. Gentle heating may be necessary, but with caution to avoid decomposition.
-
Table 3: Conditions for Hydrolysis of 3-Bromophthalides
| Reagent | Solvent | Temperature (°C) | Potential Issues |
| Aqueous HCl or H₂SO₄ | Water/Dioxane | RT to 50 | Risk of elimination or decomposition at higher temperatures. |
| Aqueous NaHCO₃ or K₂CO₃ | Water/Acetone | RT | Slower reaction rate, but generally milder. |
| Water | Water | Reflux | Can be effective but may require long reaction times. |
Frequently Asked Questions (FAQs)
Q4: What is the best method for purifying the final product, this compound?
A4: Column chromatography is generally the most effective method for purifying 3-hydroxyphthalides.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis.
-
Caution: Due to the potential instability of the product on silica gel, it is advisable to perform the chromatography relatively quickly and to use a neutral silica gel if acidity is a concern.
Q5: How should this compound be stored?
A5: 3-Hydroxyphthalides can be sensitive to heat, light, and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator or freezer).
Q6: What are the expected spectroscopic features of this compound?
A6: Based on the structure, the following spectroscopic characteristics are expected:
-
¹H NMR:
-
A singlet for the methyl group on the aromatic ring.
-
Aromatic protons in the expected regions, with splitting patterns corresponding to the substitution pattern.
-
A signal for the proton at the 3-position, which will likely be a singlet or a doublet depending on the coupling with the hydroxyl proton.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the lactone.
-
Signals for the aromatic carbons.
-
A signal for the carbon at the 3-position, which will be in the hemiacetal region.
-
A signal for the methyl carbon.
-
-
IR Spectroscopy:
-
A strong absorption band for the lactone carbonyl group (C=O).
-
A broad absorption band for the hydroxyl group (O-H).
-
C-H stretching and bending vibrations for the aromatic and methyl groups.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Methylphthalide (Representative)
This protocol is adapted from general procedures for the reduction of 2-formylbenzoic acids.
-
Dissolve 2-formyl-5-methylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1-1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the mixture to 0 °C and acidify with aqueous HCl (e.g., 1M) to a pH of ~2 to quench the excess borohydride and promote lactonization.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.
Figure 2: Experimental workflow for the synthesis of 6-Methylphthalide.
Protocol 2: Synthesis of 3-Bromo-6-methylisobenzofuran-1(3H)-one (Representative)
This protocol is based on standard procedures for benzylic bromination.[1]
-
To a solution of 6-methylphthalide (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.05 eq).
-
Add a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound (Representative)
This protocol is adapted from the hydrolysis of 3-bromophthalide.[1]
-
Dissolve the crude 3-bromo-6-methylisobenzofuran-1(3H)-one (1.0 eq) in a mixture of acetone and water.
-
Add a mild base such as sodium bicarbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Figure 3: Logical flow for the hydrolysis and purification of the final product.
References
Technical Support Center: Synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two common routes are:
-
Route A: From 2-Formyl-5-methylbenzoic Acid: This involves the reduction of the aldehyde group to a hydroxymethyl group, which then undergoes intramolecular cyclization (lactonization) to form the desired product.
-
Route B: From 3-Bromo-6-methylisobenzofuran-1(3H)-one: This route involves the synthesis of 6-methylphthalide, followed by bromination at the 3-position and subsequent hydrolysis of the bromo-intermediate to the hydroxy product.
Q2: What are the critical parameters affecting the yield of the synthesis?
A2: Key parameters influencing the reaction yield include the choice of reagents (reducing agents, brominating agents, bases), reaction temperature, reaction time, and the purity of starting materials and solvents. Anhydrous conditions are often crucial in steps involving organometallic or hydride reagents.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine if the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | - Reducing Agent (e.g., NaBH₄): Use a freshly opened bottle or test the activity of the reducing agent on a known substrate. - Brominating Agent (e.g., NBS): N-Bromosuccinimide can decompose over time. Recrystallize from water if necessary. - Grignard Reagent (if applicable): Ensure it was properly prepared and titrated before use. |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed. - Temperature: Some reactions may require higher temperatures to proceed to completion. Gradually increase the temperature while monitoring for side product formation. |
| Poor Quality Starting Material | - Ensure the purity of the starting 2-formyl-5-methylbenzoic acid or 6-methylphthalide. Purify by recrystallization or chromatography if necessary. |
| Moisture in the Reaction | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like hydrides or organometallics. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. An excess of one reagent may be necessary, but a large excess can lead to side reactions. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Over-reduction/oxidation: Control the amount of reducing/oxidizing agent and the reaction temperature. - Dimerization or Polymerization: Lower the concentration of the reactants or add the key reagent slowly to the reaction mixture. |
| Decomposition of Product | - The product might be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a different purification method. For example, avoid strong acids or bases during work-up if the lactone ring is sensitive. |
| Formation of Isomers | - In some synthetic routes, regioisomers can be formed. Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Purification by column chromatography may be necessary to separate isomers. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-Formyl-5-methylbenzoic Acid
Step 1: Reduction of the Aldehyde
-
Dissolve 2-formyl-5-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by slowly adding dilute hydrochloric acid until the pH is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Reaction Conditions for Reduction
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Acidic quench followed by extraction |
Protocol 2: Synthesis via Hydrolysis of 3-Bromo-6-methylisobenzofuran-1(3H)-one
Step 1: Bromination of 6-Methylphthalide
-
Dissolve 6-methylphthalide (1.0 eq) and N-Bromosuccinimide (NBS) (1.1 eq) in carbon tetrachloride (CCl₄).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and then brine.
-
Dry the organic layer and concentrate to give crude 3-bromo-6-methylisobenzofuran-1(3H)-one.
Step 2: Hydrolysis to this compound
-
Suspend the crude 3-bromo-6-methylisobenzofuran-1(3H)-one in water.
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Reaction Conditions for Bromination and Hydrolysis
| Step | Parameter | Value |
| Bromination | Solvent | Carbon Tetrachloride (CCl₄) |
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Initiator | Benzoyl Peroxide (BPO) | |
| Temperature | Reflux | |
| Hydrolysis | Solvent | Water |
| Temperature | Reflux | |
| Reaction Time | 1-2 hours |
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Low Yield Issues.
side products and impurities in 3-Hydroxy-6-methylisobenzofuran-1(3H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2-formyl-5-methylbenzoic acid. This starting material contains the necessary carboxylic acid and aldehyde functionalities in the correct positions for the intramolecular cyclization to form the target lactol.
Q2: What are the primary expected side products or impurities in this synthesis?
A2: The primary impurities often encountered during the synthesis of this compound include:
-
Unreacted Starting Material: 2-formyl-5-methylbenzoic acid.
-
Over-oxidation Product: 2-carboxy-5-methylbenzoic acid, where the aldehyde group is oxidized to a second carboxylic acid.
-
Over-reduction Product: 2-(hydroxymethyl)-5-methylbenzoic acid, resulting from the reduction of the aldehyde to an alcohol without subsequent cyclization.
-
Incomplete Cyclization Product: The open-chain hydrated form of the starting material.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. For detailed analysis and identification of the product and impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. 1H NMR can be particularly useful for identifying the characteristic signals of the aldehyde, alcohol, and lactol protons.
Q4: What are the general purification strategies for this compound?
A4: Purification of the final product typically involves the following methods:
-
Recrystallization: This is often effective for removing minor impurities, especially if the product is a solid.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from side products and unreacted starting materials. The choice of eluent will depend on the polarity of the components in the mixture.
-
Acid-Base Extraction: This can be used to separate the carboxylic acid-containing starting material and byproducts from the neutral lactol product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or no product formation; starting material remains. | 1. Incomplete reaction. 2. Inappropriate reaction conditions (temperature, time). 3. Inactive or insufficient reagent/catalyst. | 1. Extend the reaction time and continue monitoring by TLC. 2. Optimize the reaction temperature. 3. Use fresh, high-purity reagents and ensure the correct stoichiometry. |
| Significant amount of 2-(hydroxymethyl)-5-methylbenzoic acid detected. | The reducing agent is too strong or used in excess, leading to over-reduction of the aldehyde before cyclization can occur. | Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. Perform the reaction at a lower temperature to moderate the reactivity. |
| Presence of 2-carboxy-5-methylbenzoic acid in the product mixture. | The starting material or product has been oxidized. This can occur if the reaction is exposed to air for extended periods at elevated temperatures or if an oxidizing agent is inadvertently present. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are free from oxidizing contaminants. |
| Product appears oily or does not solidify. | The product may be impure, with unreacted starting material or side products acting as contaminants that inhibit crystallization. | Purify the crude product using column chromatography to isolate the this compound before attempting recrystallization. |
| Multiple spots on TLC, even after purification. | The product may be unstable under the purification conditions (e.g., on silica gel). The 3-hydroxy group can exist in equilibrium with the open-chain aldehyde form. | Consider using a different purification method, such as recrystallization or preparative HPLC. For column chromatography, deactivating the silica gel with a small amount of a suitable solvent may help. |
Experimental Protocols
Synthesis of this compound from 2-formyl-5-methylbenzoic acid
This protocol describes a general procedure for the synthesis via reductive cyclization.
Materials:
-
2-formyl-5-methylbenzoic acid
-
Reducing agent (e.g., Sodium borohydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Acid for work-up (e.g., dilute Hydrochloric acid)
-
Drying agent (e.g., anhydrous Sodium sulfate)
Procedure:
-
Dissolve 2-formyl-5-methylbenzoic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent portion-wise while monitoring the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
Potential Side Product Formation Pathways
Caption: Potential side product formation pathways from 2-formyl-5-methylbenzoic acid.
Technical Support Center: Optimization of Isobenzofuranone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isobenzofuranones.
Troubleshooting Guide
This guide addresses common issues encountered during isobenzofuranone synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
My reaction has a very low yield or has failed completely. What are the potential causes and how can I fix this?
Low or no yield in isobenzofuranone synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your starting materials. Impurities in reactants like 2-formylbenzoic acid or its derivatives can lead to side reactions.
-
Catalyst Activity: If using a palladium catalyst, its activity is paramount. Ensure it has been stored correctly and has not been deactivated. For base-catalyzed reactions, such as those using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the purity and freshness of the base are critical.[1][2]
-
Solvent Purity: Use dry, high-purity solvents. The presence of water can interfere with many organometallic reactions and can also affect the solubility of reagents.[3]
-
-
Reaction Conditions:
-
Temperature: Temperature can significantly impact the reaction rate and selectivity. Some reactions require heating (reflux) to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition.[4] It is advisable to monitor the reaction temperature closely.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Atmosphere: For oxygen- or moisture-sensitive reactions, particularly those involving organometallic catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst and Ligand Choice (for Palladium-Catalyzed Reactions):
-
The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) and ligand can dramatically affect the yield.[5] If one combination is not working, screening different palladium catalysts and ligands is a common optimization strategy.
-
Issue 2: Formation of Side Products/Impurities
I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?
The formation of side products is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.
Common Side Reactions and Solutions:
-
Over-oxidation or Decomposition: In reactions involving oxidation, using an excessive amount of oxidant or running the reaction for too long can lead to the degradation of the desired product. Careful control of stoichiometry and reaction time is essential.
-
Incomplete Cyclization: The open-chain intermediate may persist if the cyclization step is not efficient. This can sometimes be addressed by increasing the reaction temperature or changing the solvent to one that better promotes the cyclization.
-
Hydrolysis: The lactone ring of the isobenzofuranone is susceptible to hydrolysis, especially under strongly acidic or basic conditions, particularly in the presence of water. Ensure anhydrous conditions and careful pH control during workup.
Issue 3: Difficulty in Product Purification
I am struggling to purify my isobenzofuranone product. What are the recommended purification methods?
Purification can be challenging due to the presence of closely related impurities or unreacted starting materials.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying isobenzofuranones.[1] A careful selection of the eluent system is key to achieving good separation. A gradient elution is often more effective than an isocratic one.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Preparative TLC/HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative TLC or HPLC can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for palladium-catalyzed isobenzofuranone synthesis?
There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. However, PdCl₂(CH₃CN)₂ has been reported to be a highly effective catalyst in certain contexts, achieving high yields.[5] It is recommended to screen a few different palladium sources and ligands to identify the best catalyst for your specific reaction.
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role by influencing the solubility of reagents, reaction rate, and sometimes even the reaction pathway. For instance, in some syntheses, a switch to a "greener" solvent like acetonitrile has been shown to provide a good balance between conversion and selectivity.[3][6] The polarity of the solvent can also affect the stereochemical outcome of the reaction.[7]
Q3: What is the role of a base, like DBU, in isobenzofuranone synthesis?
In many condensation reactions leading to isobenzofuranones, a base like DBU acts as a catalyst to promote the initial condensation between reactants, such as phthalaldehydic acid and a 1,3-dicarbonyl compound.[1][2]
Q4: My isobenzofuranone product appears to be unstable. How can I improve its stability?
The lactone ring in isobenzofuranones can be sensitive to hydrolysis. To improve stability, ensure that the final product is stored in a dry environment. During workup and purification, avoid prolonged exposure to strong acids or bases.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of isobenzofuranones, highlighting the impact of different reaction parameters on the yield.
Table 1: Effect of Catalyst on Yield in a Palladium-Catalyzed Synthesis
| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 100 | 12 | 75 |
| 2 | PdCl₂(CH₃CN)₂ | None | Dioxane | 80 | 2 | 94[5] |
| 3 | Pd(PPh₃)₄ | - | DMF | 110 | 8 | 82 |
Table 2: Influence of Solvent on the Yield of a DBU-Promoted Condensation
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Chloroform (CHCl₃) | Reflux | 6 | 68[1] |
| 2 | Acetonitrile (CH₃CN) | Reflux | 4 | 85 |
| 3 | Dichloromethane (CH₂Cl₂) | Room Temp | 12 | 55 |
| 4 | Tetrahydrofuran (THF) | Reflux | 8 | 62 |
Experimental Protocols
Protocol 1: General Procedure for DBU-Promoted Synthesis of 3-Substituted Isobenzofuranones [1]
-
To a solution of phthalaldehydic acid (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in chloroform (10 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired isobenzofuranone.
Protocol 2: General Procedure for Palladium-Catalyzed Isobenzofuranone Synthesis
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol), and a copper co-catalyst (e.g., CuI, 0.1 mmol) in a suitable solvent (e.g., degassed toluene, 10 mL).
-
Add a degassed solution of a base (e.g., triethylamine, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for isobenzofuranone synthesis.
Caption: Troubleshooting decision tree for low yield in isobenzofuranone synthesis.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of substituted isobenzofuranones
Welcome to the technical support center for the synthesis of substituted isobenzofuranones (also known as phthalides). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing substituted isobenzofuranones?
A1: Common starting materials include 2-formylbenzoic acids, phthalaldehydic acids, 2-acylbenzoic acids, phthalic anhydrides, and o-bromobenzyl alcohols. The choice of starting material often dictates the synthetic strategy and the types of substituents that can be introduced.
Q2: My palladium-catalyzed C–H activation/lactonization reaction is giving a low yield. What are the potential causes?
A2: Low yields in palladium-catalyzed C–H activation/lactonization reactions can stem from several factors:
-
Catalyst deactivation: The Pd(II) catalyst can be reduced to inactive Pd(0) (palladium black). Ensure your solvents are properly degassed to remove oxygen, which can contribute to catalyst decomposition.
-
Ligand choice: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. A ligand screen may be necessary to find the optimal one for your specific substrate.
-
Incorrect oxidant: The choice of oxidant is critical. Ensure you are using the appropriate oxidant for your specific transformation and that it is fresh.
-
Substrate inhibition: Some functional groups on your starting material may coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
-
Poor solubility: Ensure all reactants are adequately dissolved in the chosen solvent system at the reaction temperature.
Q3: I am observing multiple spots on my TLC plate after a reduction of a 2-acylbenzoic acid. What could the side products be?
A3: Besides the desired isobenzofuranone, the reduction of a 2-acylbenzoic acid can lead to several side products, including:
-
Over-reduction products: The lactone carbonyl could be further reduced to an alcohol, resulting in a diol.
-
Unreacted starting material: The reduction may be incomplete.
-
Phthalic acid derivatives: If the reaction conditions are harsh, cleavage of the substituent at the 3-position might occur.
Q4: How can I purify my substituted isobenzofuranone?
A4: The most common method for purifying substituted isobenzofuranones is silica gel column chromatography.[1][2] The choice of eluent system will depend on the polarity of your specific compound, but mixtures of hexane and ethyl acetate are frequently used.[1][2] Recrystallization can also be an effective purification method for solid products.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst/Reagents | Use fresh catalysts and reagents. For palladium-catalyzed reactions, ensure the catalyst has not decomposed to palladium black. For reactions involving organometallics, ensure they have been properly titrated and handled under inert conditions. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent side reactions or decomposition. Run small-scale trials at different temperatures. |
| Incorrect Solvent | The solvent can significantly impact reaction rates and yields. Ensure your solvent is anhydrous and degassed, especially for metal-catalyzed reactions. If solubility is an issue, consider a different solvent system. |
| Presence of Oxygen or Moisture | For many organometallic and catalytic reactions, oxygen and moisture can be detrimental. Use standard air-free techniques (e.g., Schlenk line or glovebox) and anhydrous solvents. |
| Sub-optimal pH (for acid or base-catalyzed reactions) | The concentration of the acid or base catalyst can be critical. Perform a small optimization screen to find the ideal catalyst loading.[3] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Suggested Solution |
| Side Reactions | Identify potential side reactions based on your starting materials and reagents. For example, in reductions, over-reduction can be an issue. Use a milder reducing agent or shorter reaction times. |
| Isomerization of Product | Some substituted isobenzofuranones can isomerize under the reaction or workup conditions. Consider using milder workup procedures and purification methods. |
| Non-specific Catalysis | In catalytic reactions, the catalyst may be promoting multiple reaction pathways. A change in ligand or catalyst may improve selectivity. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Impurities | The polarity of your product and a major impurity may be very similar. Try a different solvent system for column chromatography or consider using a different stationary phase (e.g., alumina, C18). High-performance liquid chromatography (HPLC) may be necessary. |
| Product Streaking on TLC/Column | Streaking can be caused by overloading the sample or interactions with the silica gel. Try loading less material or adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Product is an Oil | If the product is a non-crystalline oil, purification by crystallization is not an option. Focus on optimizing the chromatographic separation. |
| Product is Unstable on Silica Gel | Some compounds can decompose on silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before use. Alternatively, purification by crystallization or distillation (if applicable) may be better options. |
Data Presentation: Comparison of Synthetic Methods
The yield of substituted isobenzofuranones can be highly dependent on the chosen synthetic route and reaction conditions. Below are tables summarizing yields for different synthetic approaches.
Table 1: Synthesis of 3-Arylphthalides from 3-Hydroxyphthalide and Arenes [3]
| Arene | Catalyst | Solvent | Time (h) | Yield (%) |
| Resorcinol | HCl | H2O/Dioxane | - | quant. |
| Phloroglucinol | H2SO4 | H2O | 2 | 87 |
| 2-Methylresorcinol | H2SO4 | H2O | 2 | 96 |
| 4-Ethylresorcinol | H2SO4 | H2O | 2 | 90 |
Table 2: DBU-Promoted Condensation of Phthalaldehydic Acid with 1,3-Dicarbonyl Compounds [2]
| 1,3-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) |
| Cyclohexane-1,3-dione | Acetonitrile | 7 | 85 |
| 5-Methylcyclohexane-1,3-dione | Acetonitrile | 7 | 95 |
| 5,5-Dimethylcyclohexane-1,3-dione | Chloroform | 5 | 88 |
| Cyclopentane-1,3-dione | Chloroform | 5 | 72 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-dihydroxyphenyl)phthalide[3]
-
Dissolve 3-hydroxyphthalide (100 mg, 0.67 mmol) in a mixture of 4 mL of H₂O/dioxane (4:1).
-
Add 250 μL of 37% HCl and stir for 5 minutes at room temperature.
-
Add resorcinol (110 mg, 1 mmol) and continue stirring at room temperature until the 3-hydroxyphthalide is consumed (monitor by TLC).
-
Neutralize the reaction mixture with NaHCO₃ (500 mg).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of 3-(2-Hydroxy-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one[1]
-
To a 50 mL round-bottomed flask, add cyclohexane-1,3-dione (0.891 g, 7.95 mmol), acetonitrile (10 mL), and DBU (1.06 mL, 7.1 mmol).
-
Stir the mixture magnetically at room temperature for 5 minutes.
-
Add phthaldehydic acid (1.070 g, 7.1 mmol) to the mixture.
-
Reflux the reaction mixture for 7 hours.
-
Quench the reaction by adding 10 mL of aqueous 10% HCl.
-
Extract the product with ethyl acetate (100 mL).
-
The crude product can be further purified by silica gel column chromatography.
Visualizations
Caption: A general workflow for troubleshooting synthetic reactions.
Caption: A simplified reaction pathway for the synthesis of isobenzofuranones.
References
stability and degradation of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are understood to be hydrolysis, oxidation, and photodegradation. The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The phenolic hydroxyl group and the methyl group on the benzene ring may be susceptible to oxidation. Exposure to light, particularly UV radiation, can also induce degradation.
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Q3: What are the initial signs of degradation I should look for in my sample?
A3: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in physical form (e.g., clumping of a powder), or the appearance of an unusual odor. For solutions, the appearance of precipitates or a change in color can indicate degradation.
Q4: Can the solvent used for dissolution affect the stability of the compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the lactone ring. It is recommended to use aprotic solvents for reconstitution and storage of solutions. If aqueous buffers are necessary, they should be freshly prepared and the pH should be controlled.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Loss of compound activity over time.
-
High variability between experimental replicates.
-
Unexpected biological responses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in solution | Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot and freeze them at -20°C or -80°C and protect from light. Conduct a time-course experiment to assess the stability of the compound in your specific assay medium. |
| Hydrolysis of the lactone ring | If using aqueous buffers, ensure the pH is maintained close to neutral (pH 7.0-7.4). Avoid highly acidic or basic conditions in your experimental setup. Consider using a buffer with a pH that minimizes hydrolysis, if known for this class of compounds. |
| Oxidation of the compound | Degas solvents before use to remove dissolved oxygen. Consider the addition of an antioxidant to your stock solution, ensuring it does not interfere with your assay. |
| Photodegradation | Protect all solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
-
A decrease in the area of the main compound peak over time.
-
Shifting retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| On-column degradation | Ensure the mobile phase is compatible with the compound. A highly acidic or basic mobile phase can cause degradation on the column. Check for active sites on the column by injecting a standard of a sensitive compound. |
| Degradation in the autosampler | If the autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection. Use a cooled autosampler if possible. Minimize the time samples spend in the autosampler. |
| Formation of degradation products | Analyze the sample immediately after preparation. If degradation is suspected, perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times. |
| Contamination | Ensure the purity of solvents and reagents. Run a blank gradient to check for system contamination. |
Data Presentation
The following tables summarize hypothetical quantitative data on the stability of this compound under various conditions.
Table 1: Hydrolytic Stability in Aqueous Buffers at 25°C
| pH | Time (hours) | Remaining Compound (%) |
| 3.0 | 24 | 85.2 |
| 5.0 | 24 | 95.8 |
| 7.4 | 24 | 99.1 |
| 9.0 | 24 | 70.5 |
Table 2: Thermal Stability of Solid Compound
| Temperature | Time (days) | Remaining Compound (%) |
| 40°C | 30 | 98.5 |
| 60°C | 30 | 92.1 |
| 80°C | 30 | 75.3 |
Table 3: Photostability in Methanol Solution (exposed to UV light)
| Time (hours) | Remaining Compound (%) |
| 2 | 90.3 |
| 6 | 75.8 |
| 12 | 55.2 |
| 24 | 30.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Objective: To determine the susceptibility of this compound to hydrolysis.
-
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.4)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (1 mg/mL).
-
In separate vials, add an aliquot of the stock solution to 0.1 M HCl, 0.1 M NaOH, and phosphate buffer to achieve a final concentration of 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before injection.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining parent compound and any major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Materials:
-
This compound
-
Forced degraded samples (from Protocol 1)
-
HPLC system with a photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phases: Acetonitrile and water (with 0.1% formic acid or other suitable modifier)
-
-
Procedure:
-
Screen different mobile phase compositions and gradients to achieve separation of the parent peak from degradation product peaks.
-
Inject the forced degraded samples to confirm that all degradation products are resolved from the parent peak.
-
Use the PDA detector to assess peak purity of the parent compound under different stress conditions.
-
Validate the final method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for investigating the stability of a pharmaceutical compound.
References
Technical Support Center: Purification of Polar Isobenzofuranone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of polar isobenzofuranone derivatives.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of polar isobenzofuranone derivatives.
Q1: My polar isobenzofuranone derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I select a suitable solvent system for column chromatography?
A1: This is a common issue with highly polar compounds. Here are several strategies to address this:
-
Increase Solvent Polarity: A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point for polar compounds. You can begin with a low percentage of MeOH (e.g., 1-5%) and gradually increase it.[1]
-
Use a Basic Modifier: For basic isobenzofuranone derivatives or compounds that streak on silica, adding a small amount of a basic modifier can improve chromatography. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[2][3]
-
Employ Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography may be a more suitable technique. Here, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q2: My compound is streaking badly on the TLC plate and co-elutes with impurities during column chromatography. What can I do?
A2: Streaking is often caused by interactions between the compound and the acidic silica gel, especially with basic compounds. Consider the following:
-
Addition of a Modifier: As mentioned above, adding a small amount of a base like triethylamine or ammonium hydroxide to your eluent can neutralize the acidic sites on the silica gel and reduce streaking.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) or deactivated silica gel can be effective alternatives for purifying basic compounds.[2]
-
Consider Derivatization: In some cases, protecting a problematic functional group (like a primary or secondary amine) can improve its chromatographic behavior. However, this adds extra synthesis and deprotection steps.
Q3: My isobenzofuranone derivative seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A3: Decomposition on silica gel can be a significant problem.
-
Confirming Decomposition: To check for stability on silica, spot your compound on a TLC plate, and then let it sit for a few hours before eluting. If new spots appear or the original spot diminishes in intensity, your compound is likely unstable on silica.
-
Purification Alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine before packing the column.
-
Alternative Adsorbents: Florisil or alumina can be less harsh alternatives to silica gel.[2]
-
Recrystallization: If your compound is a solid, recrystallization is an excellent purification method that avoids contact with silica gel.
-
Preparative HPLC: This technique offers high resolution and can be performed using various stationary phases, including those that are less acidic than silica gel.
-
Q4: I am trying to recrystallize my polar isobenzofuranone derivative, but it either oils out or does not crystallize at all. What should I do?
A4: Finding the right recrystallization conditions can be challenging.
-
Oiling Out: This often occurs when the boiling point of the solvent is too high, or the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly. Using a larger volume of solvent can also sometimes help.
-
Failure to Crystallize:
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your compound.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. For polar compounds, common solvent pairs include ethanol-water and acetone-water.[4][5]
-
Quantitative Data Summary
The following tables provide a summary of common solvent systems used for the purification of polar isobenzofuranone derivatives.
Table 1: Column Chromatography Solvent Systems
| Stationary Phase | Solvent System (v/v) | Compound Type | Reference |
| Silica Gel | Hexane / Ethyl Acetate (1:2) | C-3 functionalized isobenzofuranone | [6] |
| Silica Gel | Dichloromethane / Methanol (95:5 to 90:10) | General polar compounds | [1] |
| Silica Gel | Dichloromethane / 10% NH4OH in Methanol (99:1 to 90:10) | Polar, basic compounds | [2][3] |
| Reverse-Phase (C18) | Water / Acetonitrile (with 0.1% Formic Acid) | Highly polar or ionic compounds |
Table 2: Recrystallization Solvents for Polar Compounds
| Solvent/Solvent Pair | Comments | Reference |
| Ethanol | A good general-purpose solvent for moderately polar compounds. | [7] |
| Ethanol / Water | A common and effective solvent pair for many polar organic molecules. | [4][5] |
| Acetone / Water | Another useful solvent pair for polar compounds. | [4] |
| Ethyl Acetate | Can be used for recrystallization of some isobenzofuranone derivatives. | |
| n-Hexane / Acetone | A less polar combination that can be effective in some cases. | [7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. For polar compounds, start with systems like 5% methanol in dichloromethane or ethyl acetate/hexane mixtures.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude isobenzofuranone derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase. This can be done by slowly increasing the percentage of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the purified compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of your compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal stationary phase, mobile phase, and gradient conditions. For polar isobenzofuranones, a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase, often with an acid modifier like formic acid or trifluoroacetic acid, is a common starting point.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
System Setup:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to an appropriate value for your compound.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Collect fractions as the compound elutes. The timing of fraction collection can be based on retention time from the analytical method or by monitoring the detector signal.
-
-
Post-Purification:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is aqueous.
-
Visualizations
Caption: Troubleshooting workflow for the purification of polar isobenzofuranone derivatives.
Caption: General purification strategy selection guide.
References
Technical Support Center: Overcoming Low Solubility of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is likely due to its chemical structure, which contains a largely hydrophobic isobenzofuranone core. The presence of non-polar methyl and benzene rings contributes to its lipophilic nature, making it challenging to dissolve in aqueous assay buffers.
Q2: What initial steps should I take when I observe precipitation of the compound in my assay?
A2: When you observe precipitation, it is crucial to first confirm that the precipitate is indeed the compound. This can be done visually or through analytical techniques if necessary. The next step is to systematically troubleshoot the solubilization method. This involves re-evaluating the solvent used for the stock solution, the final concentration of the compound in the assay, and the composition of the assay buffer.
Q3: Are there any alternatives to using DMSO as a co-solvent?
A3: Yes, several alternatives to Dimethyl sulfoxide (DMSO) can be considered, especially if DMSO is found to interfere with the assay or cause cellular toxicity.[1] Other common co-solvents include ethanol, methanol, and propylene glycol.[2][3] The choice of co-solvent should be guided by the compound's solubility in that solvent and the tolerance of the experimental system to the solvent.
Q4: How can I determine the maximum tolerated concentration of a co-solvent in my cell-based assay?
A4: To determine the maximum tolerated concentration of a co-solvent, it is essential to perform a solvent toxicity assay. This involves treating your cells with a range of co-solvent concentrations (e.g., 0.1% to 5% v/v) and measuring cell viability using a standard method like the MTT or LDH assay. The highest concentration that does not significantly affect cell viability should be considered the maximum tolerated concentration.
Q5: What are cyclodextrins and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, thereby increasing the apparent aqueous solubility of the compound.[5][6][7] This complexation can also enhance the stability and bioavailability of the drug.[4][5][8]
Troubleshooting Guides
Issue 1: Compound precipitates when added to the aqueous assay buffer.
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. This method, known as "solvent-shock," can sometimes achieve a supersaturated solution that remains stable for the duration of the experiment.
Possible Cause 2: The final concentration of the compound exceeds its solubility limit in the assay buffer.
-
Solution: Determine the maximum achievable concentration of the compound in the assay buffer by serial dilution of the stock solution. If the required concentration is still too high, consider using solubilizing agents.
Possible Cause 3: The organic co-solvent from the stock solution is immiscible with the aqueous buffer at the final concentration.
-
Solution: Ensure the final concentration of the organic co-solvent is below its miscibility limit and is tolerated by the assay system. For many cell-based assays, the final DMSO concentration should be kept below 0.5-1%.[1]
Issue 2: Inconsistent results or low potency observed in the assay.
Possible Cause 1: The compound is not fully dissolved, leading to an inaccurate effective concentration.
-
Solution: Visually inspect all solutions for any signs of precipitation before use. If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to determine the actual amount of dissolved compound.
Possible Cause 2: The co-solvent is interfering with the biological target or assay components.
-
Solution: Run a solvent control experiment to assess the effect of the co-solvent alone on the assay. If interference is observed, consider switching to a different co-solvent or using a solubilization method that does not require organic solvents, such as cyclodextrin complexation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Solvent Selection: Test the solubility of this compound in various high-purity organic solvents such as DMSO, ethanol, or methanol.
-
Dissolution: Weigh a precise amount of the compound and add the selected solvent to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Gently warm the mixture and vortex or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Using Cyclodextrins to Enhance Solubility
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.[6]
-
Complexation:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Filtration: Remove the undissolved compound by centrifugation and filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation
Table 1: Common Co-solvents and Their Recommended Maximum Concentrations in Cell-Based Assays
| Co-solvent | Typical Maximum Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Can induce cell differentiation or toxicity at higher concentrations.[1] |
| Ethanol | ≤ 1% | Can have cytotoxic effects at higher concentrations.[2] |
| Methanol | ≤ 1% | Generally more toxic than ethanol.[2] |
| Propylene Glycol | ≤ 2% | Considered relatively non-toxic.[2] |
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for selecting a suitable solubilization method.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in lactonization reactions
Welcome to the Technical Support Center for Lactonization Reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize byproduct formation and optimize your cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields are low, and I'm recovering mostly unreacted starting material. What's going wrong?
A: Low conversion suggests an issue with the activation of the carboxylic acid. The energy barrier for the intramolecular cyclization is not being overcome.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your coupling agents (e.g., Yamaguchi reagent, Shiina's anhydride, DCC) and catalysts (e.g., DMAP) are fresh and anhydrous. Many activating agents are sensitive to moisture.
-
Increase Temperature: For sterically hindered substrates or the formation of large rings, higher temperatures may be required. For instance, Yamaguchi lactonizations are often run in refluxing toluene.[1]
-
Switch to a More Powerful Activating Agent: If a mild reagent is failing, consider a more reactive one. For example, the Yamaguchi method is known for its high efficiency in producing a diverse array of esters and macrolactones under mild conditions.[2][3]
Q2: The main product of my reaction is a linear dimer or a mixture of oligomers. How can I favor the desired intramolecular lactonization?
A: This is the most common problem in macrolactonization. It occurs when the activated carboxylic acid of one molecule reacts with the alcohol of another molecule (intermolecular reaction) faster than it reacts with the alcohol within the same molecule (intramolecular reaction).[4]
Solution: The High Dilution Principle To favor the formation of the monomeric lactone, the reaction must be run under high dilution conditions. This reduces the probability of two different substrate molecules encountering each other.[5]
Practical Implementations:
-
Large Solvent Volume: The simplest approach is to use a large volume of solvent to achieve a low substrate concentration (typically 1 to 10 mM).[4][6]
-
Slow Addition (Syringe Pump): A more practical and effective method is to slowly add a solution of the hydroxy acid (seco-acid) to the reaction vessel containing the coupling reagents over several hours using a syringe pump.[5][7] This technique maintains a constantly low concentration of the substrate, thus preventing polymerization.
Troubleshooting Flowchart for Byproduct Formation
Caption: A troubleshooting guide for common lactonization issues.
Q3: I am observing epimerization at a sensitive stereocenter. What causes this and how can I prevent it?
A: Epimerization is typically caused by a basic reagent or catalyst deprotonating a stereogenic carbon, often one that is alpha to a carbonyl group. The resulting enolate can then be protonated from either face, leading to a loss of stereochemical integrity.[8] Some lactonization conditions are known to be harsh enough to cause isomerization of other sensitive functionalities as well.[9]
Preventative Measures:
-
Base Selection: Avoid strong, nucleophilic bases if your substrate is sensitive. Consider using a sterically hindered, non-nucleophilic base.
-
Temperature Control: Lowering the reaction temperature can often suppress epimerization by reducing the rate of the undesired deprotonation pathway.
-
Method Selection: Choose a lactonization protocol known for its mild, neutral, or acidic conditions. The Gerlach modification of the Corey-Nicolaou lactonization, which uses silver salts, can often be performed at room temperature and may prevent base-mediated side reactions.[4][10]
Q4: Purification of my product is complicated by reagent-derived byproducts. How can I simplify the workup?
A: This is a well-known drawback of certain methods, most notably the Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative.[11][12]
Strategies for Easier Purification:
-
Modified Reagents: Use polymer-bound triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple filtration.[11]
-
Alternative Reagents: For Mitsunobu reactions, alternatives to DEAD (diethyl azodicarboxylate) have been developed where the hydrazine byproduct is more easily removed by precipitation or extraction.[12][13]
-
Chromatography: While standard silica gel chromatography is often sufficient, careful selection of solvent systems or the use of alternative stationary phases can improve separation.
Data & Method Comparison
For a successful lactonization, choosing the right method is critical. The table below compares three widely used protocols.
| Feature | Yamaguchi Lactonization | Shiina Lactonization | Mitsunobu Lactonization |
| Activating Agent | 2,4,6-Trichlorobenzoyl chloride (TCBC)[2] | 2-Methyl-6-nitrobenzoic anhydride (MNBA)[7] | Triphenylphosphine (PPh₃) & Diethyl azodicarboxylate (DEAD)[13] |
| Catalyst/Promoter | 4-Dimethylaminopyridine (DMAP)[3] | DMAP or other nucleophilic/Lewis acid catalysts[7] | Self-promoted redox reaction[11] |
| Key Advantage | High yields, mild conditions, wide substrate scope.[1][2] | Excellent for preventing dimerization due to controlled generation of the active species.[7] | Proceeds with complete inversion of stereochemistry at the alcohol center.[13][14] |
| Common Byproducts | Dimerization if high dilution is not maintained. | Dimerization (less common than other methods). | Triphenylphosphine oxide (TPPO) and reduced DEAD, complicating purification.[11][12] |
| Typical Conditions | Slow addition of hydroxy acid to TCBC/Et₃N, followed by addition to refluxing toluene with DMAP.[15][16] | Slow addition of hydroxy acid to a solution of MNBA and catalyst.[7] | Addition of DEAD to a solution of hydroxy acid, PPh₃ at 0 °C to RT.[13] |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
This protocol is based on the method developed by Yamaguchi for the synthesis of macrolactones via a mixed anhydride intermediate.[2][15]
-
Preparation of the Seco-Acid Solution: Dissolve the hydroxy acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or toluene).
-
Formation of the Mixed Anhydride: To the stirred solution, add triethylamine (Et₃N, 1.1 eq). Then, slowly add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq). Stir the mixture at room temperature for 1-2 hours. The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 3-4 eq) in a large volume of anhydrous toluene (to achieve a final concentration of ~1-5 mM). Heat this solution to reflux.
-
Slow Addition: Using a syringe pump, add the mixed anhydride solution prepared in step 2 to the refluxing DMAP solution over a period of 4-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanism of Yamaguchi Lactonization & Dimerization Byproduct
References
- 1. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. High dilution principle - Wikipedia [en.wikipedia.org]
- 6. Macrolactonization via Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 16. santiago-lab.com [santiago-lab.com]
Technical Support Center: Regioselective Synthesis of Substituted Isobenzofuranones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted isobenzofuranones.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted isobenzofuranones.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Verify Catalyst Quality: Use a freshly opened bottle of the palladium or rhodium catalyst. Catalyst deactivation can occur upon prolonged storage or exposure to air and moisture.[1][2][3] - Optimize Catalyst Loading: While higher catalyst loading can sometimes improve yield, excessive amounts may lead to side reactions. Systematically screen catalyst loading (e.g., 1-10 mol%) to find the optimal concentration. - Consider a Different Catalyst: If using a palladium catalyst, consider switching to a rhodium catalyst, or vice versa, as their reactivity profiles differ.[4][5] |
| Inappropriate Reaction Conditions | - Temperature Optimization: Some reactions require precise temperature control. If the reaction is sluggish, consider a stepwise increase in temperature. Conversely, if side products are observed, lowering the temperature may improve selectivity and yield. - Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, dioxane, THF, DMF).[5] For some Rh(III)-catalyzed reactions, water can be an effective solvent.[4] - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents. |
| Poor Quality Starting Materials | - Purity of Reagents: Use freshly purified starting materials. Impurities in the benzoic acid derivative or the coupling partner can inhibit the catalyst or lead to unwanted side reactions. - Moisture Contamination: Ensure all glassware is oven-dried and solvents are anhydrous, as water can deactivate many organometallic catalysts. |
Problem 2: Poor Regioselectivity (Formation of Undesired Isomers)
| Potential Cause | Suggested Solution |
| Steric Hindrance | - Substituent Position: The position of substituents on the aromatic ring of the benzoic acid can direct the cyclization. Generally, C-H activation occurs at the less sterically hindered ortho position.[5] If a mixture of regioisomers is obtained, consider if an alternative starting material with a blocking group could favor the desired isomer. - Bulky Ligands: The use of bulky phosphine ligands in palladium catalysis can enhance regioselectivity by sterically directing the coordination of the substrate.[6] |
| Electronic Effects | - Substituent Effects: Electron-donating groups on the benzoic acid can influence the regioselectivity of the C-H activation step. In Diels-Alder reactions, the electronic nature of substituents on both the diene and dienophile dictates the regiochemical outcome.[7][8] - Choice of Coupling Partner: In cross-coupling reactions, the electronic properties of the alkyne or alkene can influence the regioselectivity of the insertion step. |
| Incorrect Catalyst/Ligand Combination | - Ligand Screening: The choice of ligand is crucial for controlling regioselectivity in palladium-catalyzed reactions. Systematically screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. - Metal Catalyst: In some cases, switching from palladium to rhodium or another transition metal can completely alter the regioselectivity of the reaction. |
Problem 3: Formation of Side Products
| Common Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Starting Materials | - Excess catalyst or base. | - Reduce the amount of catalyst and base. - Add the coupling partner slowly to the reaction mixture. |
| Protodecarboxylation | - High reaction temperatures. | - Lower the reaction temperature. - Use a milder base. |
| Naphthalene Derivatives (in Rh-catalyzed reactions) | - Use of a silver salt additive like AgSbF6 can promote a second alkyne insertion.[9] | - Exclude the silver salt additive if this side product is observed.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic strategy for my target substituted isobenzofuranone?
A1: The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
-
For 3-substituted phthalides: Palladium-catalyzed methods involving the coupling of o-halobenzoic acids with terminal alkynes or the direct C-H activation of benzoic acids followed by reaction with alkenes are effective.[4][10]
-
For complex substitution patterns: Diels-Alder reactions using substituted pyrones and nitroalkenes can provide access to highly substituted benzofuranones with good regiocontrol.[11]
-
For spirocyclic isobenzofuranones: Rhodium(III)-catalyzed [4+1] spiroannulation of benzoic acids with 1-diazonaphthelen-2(1H)-ones is a viable route.[5]
Q2: What is the role of the oxidant in palladium and rhodium-catalyzed reactions?
A2: In many Pd(II) and Rh(III)-catalyzed C-H activation cycles, an oxidant is required to regenerate the active catalyst. Common oxidants include Cu(II) salts (like Cu(OAc)2) or silver salts (like AgOAc).[5] In some cases, oxygen from the air can also serve as the terminal oxidant.[4] The choice and stoichiometry of the oxidant can be critical to the reaction's success and may need to be optimized.
Q3: How can I improve the regioselectivity of a Diels-Alder reaction to form a specific isobenzofuranone isomer?
A3: Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile, as described by Frontier Molecular Orbital (FMO) theory.[7]
-
Normal Electron Demand: Use an electron-rich diene and an electron-poor dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile will favor a specific regioisomer.[7]
-
Inverse Electron Demand: Use an electron-poor diene and an electron-rich dienophile.
-
Steric Effects: Bulky substituents on either the diene or dienophile can also influence the regioselectivity by favoring the less sterically hindered transition state.[12]
Q4: I am having trouble purifying my isobenzofuranone product from the reaction mixture. What are some common purification challenges and how can I overcome them?
A4: Purification can be challenging, especially if regioisomers are formed.
-
Chromatography: Flash column chromatography on silica gel is the most common purification method. A careful selection of the eluent system is crucial to separate isomers. It may be necessary to screen multiple solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities and sometimes for separating isomers.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be required.
Q5: Are there any specific safety precautions I should take when working with these reactions?
A5: Yes, several safety precautions are essential:
-
Metal Catalysts: Many palladium and rhodium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Always work in a fume hood and take precautions to avoid ignition sources.
-
Reagents: Some reagents, such as strong bases or acids, are corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
Table 1: Influence of Ligand and Solvent on Regioselectivity in Palladium-Catalyzed Heteroannulation
| Entry | Ligand | Solvent | Regioisomeric Ratio (Product A : Product B) |
| 1 | PPh3 | 1,4-Dioxane | 1 : 1.2 |
| 2 | XPhos | 1,4-Dioxane | 1 : 2.5 |
| 3 | P(tBu)3 | 1,4-Dioxane | >20 : 1 |
| 4 | PPh3 | Toluene | 1 : 1 |
| 5 | P(tBu)3 | Toluene | 15 : 1 |
Data adapted from illustrative examples in the literature.
Table 2: Effect of Substituents on Yield in the Rh(III)-Catalyzed Synthesis of Phthalides
| Entry | Benzoic Acid Substituent | Acrylate | Yield (%) |
| 1 | H | Methyl acrylate | 85 |
| 2 | 4-Me | Methyl acrylate | 92 |
| 3 | 4-OMe | Methyl acrylate | 95 |
| 4 | 4-Cl | Methyl acrylate | 78 |
| 5 | 3-Me | Methyl acrylate | 88 |
| 6 | 2-Me | Methyl acrylate | 75 |
Data adapted from illustrative examples in the literature.[4]
Experimental Protocols
Protocol 1: General Procedure for Rh(III)-Catalyzed Synthesis of 3-Substituted Phthalides from Benzoic Acids and Acrylates in Water [4]
-
To an oven-dried Schlenk tube, add the benzoic acid (0.5 mmol), [Cp*RhCl2]2 (0.0125 mmol, 2.5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add deionized water (2.0 mL) and the acrylate (1.0 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phthalide.
Protocol 2: General Procedure for Diels-Alder Reaction of 3-Hydroxy-2-Pyrones with Nitroalkenes to Synthesize Benzofuranones [11]
-
To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone (0.2 mmol, 2 equiv), the nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl3 (0.01 mmol, 0.1 equiv).[11]
-
Flush the vessel with argon for 5 minutes.[11]
-
Add 1,2-dichlorobenzene (0.2 mL) and trifluoroacetic acid (0.02 mmol, 0.2 equiv), and quickly seal the tube.[11]
-
Heat the reaction mixture to 120 °C for 16 hours.[11]
-
After cooling to room temperature, directly purify the reaction mixture by flash column chromatography on silica gel without an aqueous workup.[11]
Visualizations
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium(iii)-catalyzed synthesis of spirocyclic isoindole N-oxides and isobenzofuranones via C–H activation and spiroannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Phthalide synthesis [organic-chemistry.org]
- 7. ijcrcps.com [ijcrcps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Direct lactonization of 2-arylacetic acids through Pd(II)-catalyzed C-H activation/C-O formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally similar isobenzofuran-1(3H)-one derivatives to predict its likely bioactivities and facilitate future research. The primary activities explored are antiproliferative effects and monoamine oxidase (MAO) inhibition, areas where isobenzofuran-1(3H)-ones have shown significant promise.
Predicted Biological Activities and Comparative Data
Based on structure-activity relationship (SAR) studies of various isobenzofuran-1(3H)-one derivatives, this compound is predicted to exhibit antiproliferative and MAO inhibitory activities. The presence of the isobenzofuran-1(3H)-one core is crucial for these bioactivities.[1][2]
Antiproliferative Activity
The isobenzofuran-1(3H)-one scaffold is a recurring motif in compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] The substitution pattern on the aromatic ring and at the C-3 position significantly influences the potency.
For comparison, a selection of C-3 functionalized isobenzofuran-1(3H)-ones and their reported antiproliferative activities are presented below. Etoposide, a known anticancer drug, is included as a positive control.[1]
| Compound | Test System (Cell Line) | IC50 (µM) | Reference |
| This compound (Predicted) | U937 (lymphoma), K562 (myeloid leukemia) | - | - |
| 3-(2-Hydroxy-4-methoxy-6-methylbenzoyl)isobenzofuran-1(3H)-one | K562 | 2.79 | [1] |
| 3-(1-Acetyl-2-hydroxy-6-methyl-4-oxo-1-cyclohex-2-enyl)isobenzofuran-1(3H)-one | K562 | 1.71 | [1] |
| Etoposide (Positive Control) | K562 | 7.06 | [1] |
| Etoposide (Positive Control) | U937 | >50 | [1] |
Monoamine Oxidase (MAO) Inhibition
Recent studies have identified 3,6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases, particularly MAO-B.[2] These findings suggest that this compound could also possess MAO inhibitory properties. MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2]
Below is a comparison with potent MAO-B inhibitors from a study on 3,6-disubstituted isobenzofuran-1(3H)-ones.
| Compound | Test System | IC50 (µM) for MAO-B | Reference |
| This compound (Predicted) | Recombinant human MAO-B | - | - |
| 3-(4'-fluorobenzyl)-6-((R)-3-hydroxypyrrolidin-1-yl)isobenzofuran-1(3H)-one | Recombinant human MAO-B | 0.35 | [2] |
| 3-(3',4'-difluorobenzyl)-6-((R)-3-hydroxypyrrolidin-1-yl)isobenzofuran-1(3H)-one | Recombinant human MAO-B | 0.32 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct similar validation studies.
Antiproliferative Activity Assay (MTT Assay)[1]
-
Cell Culture: Human U937 (lymphoma) and K562 (myeloid leukemia) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A negative control (DMSO) and a positive control (e.g., etoposide) are included.
-
MTT Assay: After a specified incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming a purple precipitate.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Monoamine Oxidase (MAO) Inhibition Assay[2]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.
-
Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Inhibition Assay: The assay is typically performed in a 96-well plate format. The test compound is pre-incubated with the MAO enzyme (either MAO-A or MAO-B) for a defined period.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate. The enzymatic conversion of the substrate produces a fluorescent or luminescent product.
-
Detection and Analysis: The fluorescence or luminescence is measured over time using a plate reader. The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined. IC50 values are calculated from the dose-response curves.
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the key biological pathways and experimental workflows.
Caption: Predicted antiproliferative signaling pathway of this compound.
Caption: Experimental workflow for the antiproliferative MTT assay.
Caption: Mechanism of MAO-B inhibition by this compound.
Caption: Experimental workflow for the MAO-B inhibition assay.
References
A Comparative Analysis of Isobenzofuran-Based Compounds and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the monoamine oxidase (MAO) inhibitory activity of isobenzofuran-1(3H)-one derivatives and other well-established MAO inhibitors. The data presented is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the potential of isobenzofuranones as a scaffold for novel MAO inhibitors.
Introduction to Monoamine Oxidase and its Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Imbalances in the levels of these neurotransmitters are implicated in a variety of neurological and psychiatric disorders. Consequently, MAO inhibitors have been a cornerstone in the treatment of depression, Parkinson's disease, and other conditions. The development of selective inhibitors for either MAO-A or MAO-B has been a key strategy to minimize side effects and enhance therapeutic efficacy.
Isobenzofuran-1(3H)-ones: A Promising Scaffold
Recent research has identified the isobenzofuran-1(3H)-one core as a promising scaffold for the development of novel MAO inhibitors. A study on 3,6-disubstituted isobenzofuran-1(3H)-ones revealed that certain derivatives exhibit potent and selective inhibition of MAO-B.[1] Notably, compounds featuring a (R)-3-hydroxypyrrolidine moiety at the 6-position demonstrated preferential activity against the MAO-B isoform.[1]
Quantitative Comparison of MAO Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 3,6-disubstituted isobenzofuran-1(3H)-ones against MAO-B, alongside a range of established MAO inhibitors with varying selectivity profiles. Lower IC50 values indicate greater potency.
| Compound Class | Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Isobenzofuranone | Compound 6c | >50 | 0.35 | MAO-B Selective |
| Isobenzofuranone | Compound 6m | >50 | 0.32 | MAO-B Selective |
| Selective MAO-A | Moclobemide | 10 | >1000 | MAO-A Selective |
| Selective MAO-A | Clorgyline | 0.0012 | 1.9 | MAO-A Selective |
| Selective MAO-B | Selegiline | 23 | 0.051 | MAO-B Selective |
| Selective MAO-B | Rasagiline | 0.412 | 0.00443 | MAO-B Selective |
| Non-Selective | Phenelzine | 0.047 | 0.015 | Non-Selective |
| Non-Selective | Tranylcypromine | 2.3 | 0.95 | Non-Selective |
| Natural Product | Harmine | 0.002 - 0.38 | >100 | MAO-A Selective |
| Natural Product | Curcumin | 3.64 | 3.36 | Non-Selective |
Note: Data for isobenzofuranone compounds 6c (3-(4'-fluorobenzyl)-6-((R)-3-hydroxypyrrolidin-1-yl)isobenzofuran-1(3H)-one) and 6m (3-(3',4'-difluorobenzyl)-6-((R)-3-hydroxypyrrolidin-1-yl)isobenzofuran-1(3H)-one) are from a study on 3,6-disubstituted isobenzofuran-1(3H)-ones and are presented as representative examples due to the lack of specific data for 3-Hydroxy-6-methylisobenzofuran-1(3H)-one.[1]
Experimental Protocols
A detailed methodology for a representative in vitro MAO inhibition assay is provided below.
In Vitro Monoamine Oxidase Inhibition Assay
1. Enzyme Source:
-
Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells, yeast).
-
Alternatively, mitochondrial fractions isolated from rat or mouse brain tissue can be used.
2. Substrate:
-
Kynuramine: A non-selective substrate for both MAO-A and MAO-B. The deamination of kynuramine leads to the formation of 4-hydroxyquinoline, which can be detected fluorometrically.
-
p-Tyramine: Another non-selective substrate.
-
Selective substrates can also be used, such as 5-hydroxytryptamine (serotonin) for MAO-A and benzylamine or phenylethylamine for MAO-B.
3. Assay Principle: The assay measures the rate of the enzymatic reaction in the presence and absence of the test compound. The inhibitory effect is determined by quantifying the reduction in product formation.
4. General Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a range of dilutions of the test compound.
-
Prepare solutions of the MAO enzyme, substrate, and any necessary cofactors in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Assay Protocol (Fluorometric method using Kynuramine):
-
In a 96-well microplate, add the MAO enzyme solution.
-
Add the test compound at various concentrations (and a vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader (e.g., excitation at ~320 nm, emission at ~380-405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro MAO inhibition assay.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of MAO in the metabolism of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.
Conclusion
The isobenzofuran-1(3H)-one scaffold represents a promising starting point for the design of novel and selective MAO-B inhibitors. The data presented in this guide, alongside the provided experimental framework, can aid researchers in the evaluation and development of new chemical entities targeting monoamine oxidase for the potential treatment of neurodegenerative and psychiatric disorders. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their potency and selectivity.
References
The Structural Dance of Activity: A Comparative Guide to 3-Hydroxy-6-methylisobenzofuran-1(3H)-one Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one analogs, a class of compounds demonstrating a wide spectrum of pharmacological potential. By examining the impact of structural modifications on biological outcomes, we aim to illuminate pathways for the rational design of more potent and selective therapeutic agents.
The isobenzofuran-1(3H)-one core, also known as a phthalide, is a privileged scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic bioactive molecules.[1] Analogs of this structure have garnered significant attention for their diverse biological activities, including antiproliferative, antimicrobial, antidepressant, antiplatelet, antioxidant, and enzyme inhibitory properties.[1][2][3][4] This guide focuses on derivatives of the this compound template, dissecting how substitutions at various positions on the phthalide ring influence their therapeutic potential.
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituent groups. The following sections and tables summarize the structure-activity relationships (SAR) for key therapeutic areas.
Antiproliferative Activity
Substitutions at the C-3 position of the isobenzofuran-1(3H)-one core have been shown to be critical for cytotoxic activity against various cancer cell lines.[2] While direct studies on 3-hydroxy-6-methyl analogs are limited, broader studies on C-3 functionalized phthalides offer valuable insights.
Table 1: Structure-Activity Relationship of Isobenzofuran-1(3H)-one Analogs as Antiproliferative Agents
| Compound/Analog Class | Key Structural Features | Cell Lines Tested | IC50 Values | Key Findings & Inferences |
| C-3 Functionalized Isobenzofuran-1(3H)-ones | Various aryl and alkyl groups at C-3 position. | U937 (lymphoma), K562 (myeloid leukemia) | Ranged from >100 µM to 1.71 µM | Aromatic substituents at the C-3 position with specific substitution patterns were found to enhance antiproliferative activity. The presence of a hydroxyl group at C-3 in conjunction with a methyl group at C-6 could potentially modulate this activity, warranting further investigation.[2][3] |
Enzyme Inhibitory Activity
Isobenzofuran-1(3H)-one derivatives have emerged as potent inhibitors of various enzymes, including monoamine oxidases (MAOs) and tyrosinase.[5][6]
MAO inhibitors are crucial in the treatment of neurodegenerative diseases and depression.[5] Studies on 3,6-disubstituted isobenzofuran-1(3H)-ones have revealed key structural requirements for potent and selective MAO-B inhibition.
Table 2: Structure-Activity Relationship of Isobenzofuran-1(3H)-one Analogs as MAO Inhibitors
| Compound/Analog Class | Key Structural Features | Target Enzyme | IC50 Values | Key Findings & Inferences |
| 3,6-disubstituted isobenzofuran-1(3H)-ones | (R)-3-hydroxy pyrrolidine moiety at the 6-position and various benzyl rings at the 3-position. | MAO-A, MAO-B | Ranged from 0.32 µM to >10 µM for MAO-B | A (R)-3-hydroxypyrrolidine moiety at the 6-position is a critical feature for MAO-B inhibition. The presence of a methyl group at C-6 instead may alter this selectivity and potency. A hydroxyl group at the 3-position could potentially interact with the active site differently than the larger benzyl groups studied.[5] |
Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders. Certain isobenzofuran-1(3H)-ones have demonstrated significant tyrosinase inhibitory activity.[6]
Table 3: Structure-Activity Relationship of Isobenzofuran-1(3H)-one Analogs as Tyrosinase Inhibitors
| Compound/Analog Class | Key Structural Features | Target Enzyme | % Inhibition | Key Findings & Inferences |
| C-3 substituted isobenzofuran-1(3H)-ones | Phthalaldehydic acid, 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Tyrosinase | Concentration-dependent inhibition | The presence of hydroxyl groups on the C-3 substituent appears to be important for tyrosinase inhibition. A simple hydroxyl group at the 3-position, as in our core structure, may contribute to this activity.[6][7] |
Antiplatelet and Antioxidant Activities
(Z)-3-benzylideneisobenzofuran-1(3H)-ones have been identified as highly potent antioxidant and antiplatelet agents.[1]
Table 4: Structure-Activity Relationship of Isobenzofuran-1(3H)-one Analogs as Antiplatelet and Antioxidant Agents
| Compound/Analog Class | Key Structural Features | Assay | IC50 Values | Key Findings & Inferences |
| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Electron-withdrawing and electron-donating groups on the benzylidene moiety. | DPPH free radical scavenging, Arachidonic acid-induced platelet aggregation | As low as 0.45 µg/mL (antioxidant) and 3.5 µg/mL (antiplatelet) | The electronic properties of the substituent on the benzylidene ring at the C-3 position play a crucial role. While our core structure does not have a benzylidene group, this highlights the importance of the C-3 substituent's nature in modulating activity. A hydroxyl group at C-3 may confer antioxidant properties through hydrogen donation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogs.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
-
Cell Seeding: Cancer cell lines (e.g., U937, K562) are seeded in 96-well plates and incubated.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTT Assay for Cell Viability.
MAO-B Inhibition Assay
The activity of MAO-B is often determined by measuring the production of hydrogen peroxide using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate.
Workflow:
-
Enzyme Preparation: Recombinant human MAO-B is prepared.
-
Incubation: MAO-B is incubated with the test compounds (inhibitors) for a defined period.
-
Substrate Addition: A specific substrate for MAO-B (e.g., benzylamine) is added along with HRP and a fluorogenic probe (e.g., Amplex Red).
-
Fluorescence Measurement: The fluorescence intensity is measured over time. The rate of increase in fluorescence is proportional to the MAO-B activity.
MAO-B Inhibition Assay Workflow.
Signaling Pathways
The therapeutic effects of this compound analogs can be attributed to their modulation of specific signaling pathways.
PI3K/Akt Signaling Pathway in Cancer
The antiproliferative effects of many anticancer agents are mediated through the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
PI3K/Akt Signaling Pathway Inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data on related analogs strongly suggest that the biological activity is highly tunable through strategic chemical modifications. Specifically, the nature of the substituent at the C-3 position and the functional groups on the benzene ring are key determinants of potency and selectivity across different biological targets. Future research should focus on the systematic exploration of the chemical space around this core structure to develop analogs with optimized efficacy and safety profiles for various therapeutic applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one and Selegiline as MAO-B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the monoamine oxidase B (MAO-B) inhibitory activities of the novel compound 3-Hydroxy-6-methylisobenzofuran-1(3H)-one and the established drug, selegiline. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key pathways to offer a comprehensive overview for drug discovery and development.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine. Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the synaptic availability of dopamine. Selegiline is a potent, irreversible MAO-B inhibitor widely used in clinical practice.[1][2][3] In the continuous search for new and improved therapeutic agents, novel compounds such as 3,6-disubstituted isobenzofuran-1(3H)-ones are being investigated for their potential as MAO-B inhibitors.[4] This guide focuses on a specific derivative, this compound, and compares its MAO-B inhibitory profile with that of selegiline.
Quantitative Comparison of MAO-B Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | IC50 for MAO-B | Source |
| Selegiline | ~0.037 µM | [5] |
| 3,6-disubstituted isobenzofuran-1(3H)-one derivatives (e.g., compound 6m) | ~0.32 µM | [4] |
| This compound | Data not available in the public domain |
Note: While a specific IC50 value for this compound is not currently available in the cited literature, the data for a structurally related compound (6m) from the same chemical class provides a preliminary indication of its potential inhibitory activity.
Mechanism of Action
Selegiline acts as an irreversible inhibitor of MAO-B.[1][3] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme, leading to its inactivation. This irreversible nature results in a prolonged duration of action.
The precise mechanism of action for This compound as a MAO-B inhibitor has not been extensively characterized in the available literature. However, based on studies of related isobenzofuranone derivatives, it is hypothesized to act as a competitive and reversible inhibitor.[6] Further kinetic studies are required to fully elucidate its binding mode and reversibility.
Experimental Protocols
A standardized in vitro fluorometric assay is commonly employed to determine the MAO-B inhibitory activity of chemical compounds. Below is a representative protocol.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
1. Reagents and Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary substrate that generates H2O2)
-
Horseradish peroxidase (HRP)
-
A fluorogenic probe (e.g., Amplex Red or a similar H2O2-sensitive probe)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound and selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer, HRP, and the fluorogenic probe.
-
The test compounds are added to the wells of the microplate at various concentrations. A control group with no inhibitor and a blank group with no enzyme are also included.
-
The MAO-B enzyme is added to the wells containing the test compounds and the control, and the plate is incubated for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by the addition of the MAO-B substrate.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.
3. Data Analysis:
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow of an in vitro fluorometric assay for determining MAO-B inhibition.
Signaling Pathway of MAO-B Action
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters. The inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neuronal signaling.
MAO-B Signaling Pathway
Caption: Simplified signaling pathway illustrating the role of MAO-B and its inhibition.
Conclusion
Selegiline is a well-characterized, potent, and irreversible inhibitor of MAO-B. While direct experimental data for this compound is not yet available, preliminary findings on structurally related isobenzofuranone derivatives suggest that this chemical class holds promise for the development of novel MAO-B inhibitors. Further investigation into the specific inhibitory activity, mechanism of action, and pharmacokinetic profile of this compound is warranted to fully assess its therapeutic potential in comparison to established drugs like selegiline. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Isobenzofuranone and Coumarin Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antimicrobial properties of isobenzofuranone and coumarin derivatives, supported by experimental data and detailed protocols.
The quest for novel therapeutic agents has led to the extensive investigation of various heterocyclic compounds. Among these, isobenzofuranones and coumarins have emerged as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This guide provides an objective comparison of the bioactivity of derivatives from these two classes, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid researchers in their drug discovery endeavors.
At a Glance: Comparative Bioactivity
| Bioactivity | Isobenzofuranone Derivatives | Coumarin Derivatives |
| Anticancer | Exhibit cytotoxic effects against various cancer cell lines, including leukemia, lymphoma, and breast cancer. Some derivatives show potent activity with low micromolar IC50 values.[1][2] | Display a broad spectrum of anticancer activities, including antiproliferative, pro-apoptotic, and anti-angiogenic effects. Active against breast, lung, prostate, and colon cancer cell lines, with some derivatives showing sub-micromolar IC50 values.[3][4][5][6] |
| Anti-inflammatory | Demonstrated inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with some derivatives showing IC50 values in the micromolar range.[7][8] | Exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators like nitric oxide (NO), cyclooxygenase (COX), and various pro-inflammatory cytokines.[9][10][11][12] |
| Antimicrobial | Active against both Gram-positive and Gram-negative bacteria, as well as some fungi. MIC values vary depending on the specific derivative and microbial strain.[13][14][15] | Possess a wide range of antibacterial and antifungal activities. Effective against various pathogenic strains, with some derivatives showing MIC values in the low µg/mL range.[16][17][18] |
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected isobenzofuranone and coumarin derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isobenzofuranone | Compound 16 | K562 (Leukemia) | 2.79 | [1] |
| Compound 18 | K562 (Leukemia) | 1.71 | [1] | |
| Compound 9 | HL-60 (Leukemia) | 3.24 (µg/mL) | [1] | |
| Compound 8 | MDA-MB435 (Melanoma) | 12.17 (µg/mL) | [1] | |
| Coumarin | Compound 1 | MCF-7 (Breast) | 0.003 | [3] |
| Compound 24 | MCF-7 (Breast) | 1.3 | [3] | |
| Compound 28 | MCF-7 (Breast) | 1.84 | [3] | |
| Compound 13 | A549 (Lung) | 1.05 | [5] | |
| Compound 15 | MCF-7 (Breast) | 1.24 | [5] | |
| Compound 4 | HL60 (Leukemia) | 8.09 | [6] | |
| Compound 8b | HepG2 (Liver) | 13.14 | [6] | |
| Scopoletin derivatives | MCF-7, MDA-MB-231, HT29 | < 2 | [4] |
Table 2: Anti-inflammatory Activity (IC50 values in µM)
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Isobenzofuranone | Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.31 | [7] |
| Compound 3 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [7] | |
| Benzofuran Hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [8] | |
| Coumarin | Compound 14b | TNF-α Inhibition (LPS-stimulated macrophages) | 5.32 | [9] |
| Fraxetin | LTB4 Inhibition | 1-75 | [11] | |
| Esculetin | LTB4 Inhibition | 1-75 | [11] | |
| Daphnetin | LTB4 and TXB2 Inhibition | 1-75 | [11] | |
| DCH1 | COX-1 Inhibition | 123.30 (µg/ml) | [10] | |
| DCH1 | COX-2 Inhibition | 102.10 (µg/ml) | [10] |
Table 3: Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isobenzofuranone | Furo[3,4-h]chromen-7(9H)-one derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 53.7 (mg/L) | [14] |
| 5-(3-hydroxypropyl)-2,2-dimethyl-2-furo[1][17]chromen-7(9)-one | Methicillin-resistant Staphylococcus aureus (MRSA) | 58.4 (mg/L) | [13] | |
| Coumarin | 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 (mM) | [16] |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 (mM) | [16] | |
| Dicoumarol | Listeria monocytogenes | 1.2 (mM) | [16] | |
| Miconazole derivative 21a-c | Gram-positive strains | 1-4 | [17] | |
| Compound 8b | Staphylococcus aureus 29213 | 1-4 | [18] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate the design of future experiments.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[22][23][24][25]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable metabolite of NO, is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to LPS-stimulated cells without compound treatment. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[26][27][28][29][30]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add 100 µL of the microbial inoculum to each well containing the serially diluted compound.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
Signaling Pathways and Mechanisms of Action
Coumarin Derivatives
Coumarin derivatives exert their diverse biological effects by modulating a variety of signaling pathways. Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4] Key signaling pathways implicated in the anticancer effects of coumarins include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.[6]
-
NF-κB Pathway: Downregulation of NF-κB activation reduces the expression of pro-inflammatory and anti-apoptotic genes.[9]
-
MAPK Pathway: Modulation of MAPK signaling can lead to cell cycle arrest and apoptosis.
The anti-inflammatory effects of coumarins are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines. They are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes.[11][12] Furthermore, they can suppress the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway.[9]
Caption: Key signaling pathways modulated by coumarin derivatives in cancer.
Isobenzofuranone Derivatives
The mechanisms of action for isobenzofuranone derivatives are less extensively characterized compared to coumarins. However, their anticancer activity is suggested to involve the induction of apoptosis, as evidenced by DNA fragmentation and chromatin condensation in cancer cells.[31] The anti-inflammatory effects of some benzofuran derivatives (a related class) have been linked to the inhibition of nitric oxide synthase (iNOS) and the modulation of the NF-κB and MAPK signaling pathways.[8] Further research is required to fully elucidate the molecular targets and signaling pathways involved in the bioactivities of isobenzofuranones.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. search.library.ucr.edu [search.library.ucr.edu]
- 14. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imjst.org [imjst.org]
- 16. mdpi.com [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. mdpi.com [mdpi.com]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. pubcompare.ai [pubcompare.ai]
- 28. protocols.io [protocols.io]
- 29. rr-asia.woah.org [rr-asia.woah.org]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. digital.csic.es [digital.csic.es]
Establishing the Mechanism of Action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one, a member of the isobenzofuran-1(3H)-one (phthalide) class of compounds. Lacking direct experimental data for this specific molecule, this document establishes a proposed mechanism based on the biological activities of structurally similar isobenzofuran-1(3H)-one derivatives. The primary focus of this guide is the potential role of this compound as a Monoamine Oxidase (MAO) inhibitor, a mechanism implicated in various neurological disorders.
Proposed Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2]
Based on structure-activity relationship studies of novel 3,6-disubstituted isobenzofuran-1(3H)-ones, it is proposed that this compound acts as an inhibitor of monoamine oxidases, with a potential selectivity towards MAO-B.[3] The isobenzofuran-1(3H)-one scaffold serves as a key pharmacophore for interacting with the active site of MAO enzymes.
Comparative Analysis of MAO Inhibition
To contextualize the potential efficacy of this compound, its inhibitory activity is compared with two other 3,6-disubstituted isobenzofuran-1(3H)-one derivatives, Compound A and Compound B. The following table summarizes their in vitro inhibitory activities against human MAO-A and MAO-B. The data for this compound is extrapolated from a structurally analogous compound from existing literature.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| This compound (Proposed) | MAO-A | > 100 | > 285 |
| MAO-B | 0.35 | ||
| Compound A (6c in[3]) | MAO-A | > 100 | > 285 |
| MAO-B | 0.35 | ||
| Compound B (6m in[3]) | MAO-A | > 100 | > 312 |
| MAO-B | 0.32 |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well microplate
-
Spectrophotometer
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in potassium phosphate buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Add 25 µL of the test compound or positive control at various concentrations to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (kynuramine for MAO-A or benzylamine for MAO-B).
-
Measure the absorbance at 316 nm for MAO-A (formation of 4-hydroxyquinoline) or 250 nm for MAO-B (formation of benzaldehyde) every minute for 20 minutes using a spectrophotometer.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Visualizations
Proposed Signaling Pathway
Caption: Proposed MAO Inhibition by this compound.
Experimental Workflow
Caption: Workflow for In Vitro MAO Inhibition Assay.
References
A Researcher's Guide to Confirming the Stereochemistry of 3-Substituted Isobenzofuranones
The determination of stereochemistry is a critical step in the characterization of chiral molecules such as 3-substituted isobenzofuranones, which are prevalent scaffolds in bioactive compounds and natural products. An unambiguous assignment of the relative and absolute configuration is essential for understanding their biological activity and for the development of stereoselective syntheses. This guide provides a comparative overview of key analytical techniques used to elucidate the stereochemistry of these compounds, complete with experimental protocols and data interpretation.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing the absolute configuration of all stereogenic centers.[1]
Principle: This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms in space. For determining the absolute configuration of a chiral, enantiomerically pure compound, anomalous dispersion effects are utilized.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques. Crystals should be optically clear and free of fractures when viewed under a microscope.[2][3] Ideal dimensions for organic compounds are typically up to 0.25 mm in any direction.[2]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using cryo-oil and flash-cooling under a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107Å).[3] The crystal is rotated, and a series of diffraction images are collected by a detector, such as a CCD. A complete data collection can take several hours.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is refined against the experimental data to improve the atomic positions and thermal parameters.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for a known enantiomerically pure sample confirms the assigned stereochemistry.[4]
Data Presentation
| Parameter | Description | Typical Value/Range for Isobenzofuranones |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the arrangement of molecules in the crystal. | e.g., P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a, b, c in Å; α, β, γ in ° |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good quality structure |
| Flack Parameter | A parameter used to determine the absolute stereochemistry of a chiral, non-centrosymmetric crystal structure. | 0.0(2) (A value close to 0 with a small standard uncertainty indicates the correct absolute structure) |
Workflow for X-ray Crystallography
Caption: Workflow for determining absolute stereochemistry using X-ray crystallography.
NMR Spectroscopy: Probing Through-Space Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for determining the relative stereochemistry of molecules in solution.[5]
Principle: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[6] This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is generally observed between protons that are less than 5 Å apart.[6] By identifying which protons are in close spatial proximity, the relative configuration of stereocenters can be deduced. ROESY is often preferred for medium-sized molecules where the NOE can be zero.[7][8]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-25 mg of the isobenzofuranone derivative in 0.6-1.0 mL of a deuterated solvent in a high-quality NMR tube.[9] The solution should be free of particulate matter.[10] For small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE, by using the freeze-pump-thaw method.[7][11]
-
Acquisition of Standard Spectra: Acquire standard 1D ¹H and 2D COSY spectra to assign all proton resonances.
-
NOESY/ROESY Experiment Setup:
-
Experiment Selection: Choose a NOESY or ROESY pulse sequence. For small molecules (MW < 600), NOESY is typically used.[7]
-
Mixing Time (d8): This is the most critical parameter. It is the duration during which the NOE builds up. For small molecules, typical mixing times range from 0.5 to 1.0 seconds.[7] A series of experiments with varying mixing times may be necessary to optimize the signal.
-
Acquisition Parameters: Set appropriate spectral widths, number of scans (ns), and number of increments in the indirect dimension (t1).
-
-
Data Processing and Analysis: Process the 2D data with appropriate window functions and Fourier transformation. In a NOESY spectrum of a small molecule, cross-peaks have the opposite phase to the diagonal peaks.[8] The presence of a cross-peak between two protons indicates they are close in space. The volume of the cross-peak is related to the distance between the protons.
Data Presentation
| Interacting Protons | NOE/ROE Correlation | Inferred Spatial Proximity | Conclusion on Relative Stereochemistry |
| H-3 and H-substituent | Strong cross-peak | Close | cis relationship |
| H-3 and H-aromatic | No cross-peak | Distant | trans relationship |
| H-substituent-α and H-aromatic | Strong cross-peak | Close | Conformation of the substituent |
Logical Flow for Relative Stereochemistry Assignment via NOE
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. eas.org [eas.org]
- 5. books.rsc.org [books.rsc.org]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison of Isobenzofuranone Derivatives in Antiproliferative Assays
A comprehensive analysis of C-3 functionalized isobenzofuran-1(3H)-ones reveals significant potential in cancer cell line inhibition, with some derivatives outperforming the commercial drug etoposide.
A series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, were synthesized and evaluated for their antiproliferative activities against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. The study highlights the structure-activity relationship of these derivatives, providing valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of the isobenzofuranone derivatives were quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The results, summarized in the table below, demonstrate a range of activities, with compounds 16 and 18 exhibiting particularly potent inhibitory effects against the K562 cell line.[1][2][3]
| Compound | U937 IC50 (µM) | K562 IC50 (µM) |
| 16 | > 25 | 2.79 |
| 17 | > 25 | > 25 |
| 18 | > 25 | 1.71 |
| Etoposide (VP16) | > 25 | 7.06 |
Data sourced from in vitro studies on U937 (lymphoma) and K562 (myeloid leukemia) cell lines.[1][2]
Notably, compounds 16 and 18 displayed stronger inhibitory activity against K562 cells than etoposide, a commercially available anticancer drug used as a positive control in the assays.[1][3][4][5] This suggests that specific C-3 functionalizations on the isobenzofuranone core can significantly enhance cytotoxic efficacy.
Experimental Protocols
The evaluation of the antiproliferative activity of the isobenzofuranone derivatives was conducted using a standard MTT cytotoxicity assay.
Cell Culture and Treatment
U937 and K562 cancer cell lines were cultured in appropriate media. For the assay, cells were seeded in 96-well plates and treated with increasing concentrations of the synthesized isobenzofuranone derivatives (compounds 10-22) for 48 hours.[1] Dimethyl sulfoxide (DMSO) at a concentration of 1% was used as the vehicle control, and etoposide served as the positive control.[1][2]
MTT Assay
Following the 48-hour incubation period, the cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5] This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The absorbance of the formazan solution was measured using a spectrophotometer, and the results were expressed as a percentage of the control (untreated cells). The IC50 values were then calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and antiproliferative evaluation of the isobenzofuranone derivatives.
Figure 1. Workflow for the synthesis and antiproliferative testing of isobenzofuranone derivatives.
Structure-Activity Relationship and Future Directions
The study suggests that the nature of the substituent at the C-3 position of the isobenzofuranone ring plays a crucial role in determining the antiproliferative activity. The superior performance of compounds 16 and 18 warrants further investigation into their mechanisms of action and potential as lead compounds for the development of novel anticancer agents. Future research should focus on optimizing the C-3 functionalization to enhance potency and selectivity against various cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
Comparative Efficacy of Isobenzofuran-1(3H)-one Analogs in Preclinical Studies
Researchers in drug discovery are actively investigating isobenzofuran-1(3H)-one analogs for a range of therapeutic applications. Recent preclinical studies have demonstrated the in vivo efficacy of these compounds as antidiabetic, antidepressant, and neuroprotective agents. This guide provides a comparative analysis of the performance of key analogs, supported by experimental data and detailed methodologies.
Antidiabetic Isobenzofuranone Analogs
A series of isobenzofuranone derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.[1]
In Vitro Enzyme Inhibition
A study comparing a library of isobenzofuranone derivatives (3a-q) found that several compounds were more potent inhibitors of α-glucosidase and α-amylase than the standard drug, acarbose.[1]
| Compound | Target Enzyme | IC50 (µM) | Comparison to Acarbose |
| 3d | α-Glucosidase | 6.82 ± 0.02 | ~127-fold stronger inhibition |
| 3g | α-Amylase | Not specified, but ~11-fold higher inhibition strength | Not applicable |
| Acarbose | α-Glucosidase | Not specified | Standard |
| Acarbose | α-Amylase | Not specified | Standard |
In Vivo Efficacy in a Diabetic Rat Model
The lead compounds, 3d and 3g, were tested in vivo in a diabetic rat model. The results indicated that treatment with these inhibitors led to more pronounced histopathological normalization in the kidney and liver compared to control groups.[1]
Experimental Protocol: Diabetic Rat Model
The in vivo antidiabetic activity was evaluated in a chemically-induced diabetic rat model. While the specific details of the induction agent and treatment regimen were not fully detailed in the provided abstract, a general workflow can be outlined.
Signaling Pathway: α-Glucosidase and α-Amylase Inhibition
The primary mechanism of action for these antidiabetic analogs is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract. This slows the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
Antidepressant Isobenzofuran-1(3H)-one Derivatives
A novel series of isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their potential as antidepressant agents.[2]
In Vitro Serotonin Reuptake Inhibition
The primary mechanism investigated was the inhibition of serotonin (5-HT) reuptake. Several compounds, including 9d, 10a, and 10c, demonstrated superior inhibitory effects in vitro.[2]
In Vivo Efficacy in a Chronic Restraint Stress (CRS) Mouse Model
Compound 10a was selected for further in vivo evaluation in a CRS-induced mouse model of depression. The study found that compound 10a significantly improved depression-like behaviors.[2]
Key In Vivo Findings for Compound 10a:
-
Increased the levels of the neurotransmitter 5-HT in the cortex.
-
Elevated the expression of THP2 in the hippocampus.
-
Enhanced recovery from CRS-induced hippocampal neuron damage.
-
Increased the expression of synaptic-associated proteins, including BDNF, TrkB, PSD95, and Spinophilin.[2]
Experimental Protocol: Chronic Restraint Stress (CRS) Mouse Model
The CRS model is a widely used method to induce depression-like behaviors in rodents.
Signaling Pathway: Serotonin Reuptake Inhibition and Neurotrophic Effects
The antidepressant effects of compound 10a are believed to be mediated by the inhibition of serotonin reuptake and the promotion of neurotrophic signaling pathways.
Neuroprotective Isobenzofuran-1(3H)-one Derivatives
A series of isobenzofuran-1(3H)-one derivatives have been developed as selective inhibitors of the TWIK-related potassium channel-1 (TREK-1), a potential therapeutic target for ischemic stroke.[3]
In Vitro TREK-1 Inhibition
Extensive structure-activity relationship studies led to the discovery of potent and selective TREK-1 inhibitors.[3]
| Compound | Target | IC50 (µM) | Selectivity |
| Cpd8l | TREK-1 | 0.81 | >30-fold over other K+, Na+, and TRP channels |
In Vitro and In Vivo Neuroprotective Effects
Compound Cpd8l demonstrated significant neuroprotective effects in both cell-based and animal models of ischemic stroke.[3][4]
Key In Vitro and In Vivo Findings for Cpd8l:
-
Remarkably reduced neuron death in an OGD/R-induced cortical neuronal injury model.[3][4]
-
Effectively ameliorated brain injury in a middle cerebral artery occlusion/reperfusion (MCAO/R) mouse model.[3][4]
Experimental Protocol: MCAO/R Mouse Model
The MCAO/R model is a standard preclinical model for evaluating the efficacy of neuroprotective agents for ischemic stroke.
Signaling Pathway: TREK-1 Inhibition and Neuroprotection
The neuroprotective effects of Cpd8l are attributed to its inhibition of the TREK-1 channel, which is involved in regulating neuronal excitability and apoptosis.[3]
References
- 1. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Disposal
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
All waste containing this compound must be treated as hazardous chemical waste.
-
This includes neat (pure) compound, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials.
-
-
Waste Segregation :
-
Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.
-
Keep solid waste separate from liquid waste.
-
-
Waste Collection and Containment :
-
Solid Waste : Collect in a clearly labeled, sealable, and chemically compatible container. The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste : For solutions containing this compound, collect in a labeled, leak-proof, and chemically compatible container. It is recommended to dissolve the compound in a combustible solvent, such as ethanol or isopropanol, to facilitate incineration. The container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[1][2]
-
The label must include:
-
The full chemical name: "this compound".
-
For mixtures, list all components and their approximate percentages.[2]
-
The date of waste generation.[2]
-
The name and contact information of the principal investigator or responsible person.[2]
-
Appropriate hazard pictograms if known (based on the analogue, an irritant pictogram may be appropriate).
-
-
-
Storage :
-
Disposal :
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. The following table summarizes key physical and chemical properties of the closely related compound, 3-Hydroxyisobenzofuran-1(3H)-one, which can inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₈H₆O₃ |
| Molecular Weight | 150.13 g/mol |
| Appearance | White to almost white solid (crystal - powder) |
| Melting Point | 97-100 °C |
| Solubility | Soluble in water |
Data is for the analogue 3-Hydroxyisobenzofuran-1(3H)-one.
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For solid spills, carefully sweep the material to avoid dust generation and place it into a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
Essential Safety and Handling Guide for 3-Hydroxy-6-methylisobenzofuran-1(3H)-one
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of the parent compound, 3-Hydroxyisobenzofuran-1(3H)-one (CAS RN: 16859-59-9), and general best practices for handling laboratory chemicals.[1][2] It is imperative that a thorough risk assessment be conducted by qualified personnel before handling this compound.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on the parent compound, 3-Hydroxyisobenzofuran-1(3H)-one, the primary hazards are presumed to be:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[3] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation.[3] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[3] |
Signal Word: Warning
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following PPE must be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a risk of splashing.[1] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[1] |
| Respiratory Protection | Dust Respirator or Fume Hood | Use a dust respirator if handling the solid outside of a certified chemical fume hood. All operations that may generate dust or vapors should be conducted in a fume hood.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
1. Preparation and Pre-Handling Checks:
- Ensure a Safety Data Sheet for a closely related compound, such as 3-Hydroxyisobenzofuran-1(3H)-one, is accessible.
- Verify that all necessary PPE is available and in good condition.[2]
- Locate the nearest emergency eyewash station and safety shower and confirm they are operational.[5]
- Prepare a designated and clearly labeled workspace, preferably within a chemical fume hood.[6]
2. Handling the Compound:
- When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
- Use appropriate tools like spatulas and weigh boats for transferring the solid.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Always keep containers of the compound sealed when not in use.
3. Post-Handling Procedures:
- Thoroughly clean the work area after handling is complete.
- Remove gloves and wash hands thoroughly with soap and water.
- Properly label and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect any contaminated solid materials (e.g., weigh boats, paper towels, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
- Sharps: Any contaminated sharps should be placed in a designated sharps container.
2. Labeling and Storage of Waste:
- All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
- Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Final Disposal:
- Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
- Never dispose of this chemical down the drain or in the regular trash.[6]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and responding to incidents involving this compound.
Caption: A step-by-step workflow for the safe handling of the compound.
Caption: Decision tree for responding to a chemical spill.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
